molecular formula C14H10FN B15334909 5-Benzyl-2-fluorobenzonitrile

5-Benzyl-2-fluorobenzonitrile

Cat. No.: B15334909
M. Wt: 211.23 g/mol
InChI Key: KJECTCZUQCGKTA-UHFFFAOYSA-N
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Description

5-Benzyl-2-fluorobenzonitrile is a chemical compound with the CAS Registry Number 321923-88-0 . Its molecular formula is C14H10FN, and it has a molecular weight of 211.23 g/mol . The compound can be represented by the SMILES string N#CC1=CC(CC2=CC=CC=C2)=CC=C1F . This substance is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Please note that comprehensive data on its specific research applications, mechanism of action, and detailed safety information is currently limited. Researchers are encouraged to consult specialized scientific literature for further insights.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10FN

Molecular Weight

211.23 g/mol

IUPAC Name

5-benzyl-2-fluorobenzonitrile

InChI

InChI=1S/C14H10FN/c15-14-7-6-12(9-13(14)10-16)8-11-4-2-1-3-5-11/h1-7,9H,8H2

InChI Key

KJECTCZUQCGKTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)F)C#N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile: A Key Intermediate in Modern Oncology

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Chemical Identity: Initial searches for "5-Benzyl-2-fluorobenzonitrile" did not yield a readily identifiable compound with a registered CAS number in publicly accessible chemical databases. This suggests that it may be a novel or less-characterized molecule. However, the closely related and structurally significant compound, 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile , is well-documented and plays a crucial role in pharmaceutical synthesis. This guide will, therefore, focus on this latter compound, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction

5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile is a fluorinated aromatic nitrile that has garnered significant attention in medicinal chemistry. Its importance lies primarily in its role as a key building block in the synthesis of targeted anti-cancer therapeutics, most notably Entrectinib.[1][2] The strategic placement of fluorine atoms and the benzyl moiety imparts unique physicochemical properties to the molecule, influencing its reactivity and the biological activity of the final drug product. This guide provides a detailed exploration of its chemical and physical properties, synthesis, characterization, and its pivotal application in drug development.

Chemical and Physical Properties

5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile is a white to off-white solid at room temperature.[2] The presence of three fluorine atoms significantly influences its electronic properties, enhancing its metabolic stability and lipophilicity, which are desirable characteristics in drug candidates.[1]

PropertyValueSource
CAS Number 1108745-25-0[1]
Molecular Formula C₁₄H₈F₃N[1]
Molecular Weight 247.22 g/mol [1]
Appearance White to off-white solid[2]
Predicted Boiling Point 317.2 ± 37.0 °C[2]
Predicted Density 1.29 ± 0.1 g/cm³[2]
SMILES C1=CC(=C(C=C1CC2=CC(=CC(=C2)F)F)C#N)F[1]

Synthesis and Purification

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[3] This approach would involve the palladium-catalyzed coupling of a boronic acid or ester derivative of 3,5-difluorobenzene with a halogenated 2-fluorobenzonitrile.

Diagram of the Suzuki-Miyaura Coupling Pathway:

Suzuki_Miyaura A 5-Bromo-2-fluorobenzonitrile C 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile A->C Pd Catalyst, Base B 3,5-Difluorobenzylboronic acid B->C Wittig_Reaction A 3,5-Difluorobenzyltriphenylphosphonium bromide C 5-(3,5-Difluorostyryl)-2-fluorobenzonitrile A->C Base B 2-Fluoro-5-formylbenzonitrile B->C D 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile C->D Catalytic Hydrogenation (e.g., H₂, Pd/C) Indazole_Formation A 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile B 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine A->B Hydrazine (N₂H₄)

Sources

Thermodynamic Properties of 5-Substituted-2-Fluorobenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of pharmaceutical process development, 5-substituted-2-fluorobenzonitriles represent a critical scaffold class.[1] These intermediates are ubiquitous in the synthesis of kinase inhibitors, antidepressants (e.g., Escitalopram precursors), and agrochemicals due to the orthogonal reactivity of the nitrile and fluorine moieties.[1]

However, the thermodynamic behavior of these solids—specifically their phase transitions, vapor pressures, and thermal stabilities—is often underestimated until scale-up, leading to inconsistent crystallization yields or dangerous adiabatic decomposition events.[1]

This guide moves beyond basic physical constants.[1][2][3][4] It provides a mechanistic understanding of how 5-position substituents modulate the crystal lattice energy of the 2-fluorobenzonitrile core and offers a validated workflow for characterizing these properties in a GLP/GMP environment.

Structural & Electronic Context[1][5]

The thermodynamic profile of this scaffold is governed by the "Ortho-Effect" and the electronic nature of the substituent at the 5-position.

The Ortho-Effect (F vs. CN)

The 2-fluoro and 1-cyano groups create a permanent dipole moment and significant steric strain.[1] Unlike non-fluorinated benzonitriles, the C–F bond induces a strong inductive withdrawal (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 effect), which polarizes the aromatic ring. This polarization increases the lattice energy, typically resulting in higher enthalpies of fusion compared to their non-fluorinated analogs.[1]
Substituent Impact at Position 5

The 5-position is para to the fluorine and meta to the nitrile. Substituents here dictate the packing efficiency and intermolecular forces (Van der Waals vs. Hydrogen bonding).[1]

  • Halogens (Br, Cl): Increase molecular weight and polarizability, generally elevating melting points through halogen bonding interactions.[1]

  • Nitro (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  Introduces strong dipole-dipole interactions, significantly raising the melting point and introducing decomposition hazards.
    
  • Alkyl (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  Disrupts efficient packing via steric bulk, often lowering the melting point relative to the parent scaffold.
    

Thermodynamic Parameters & Data

The following data aggregates experimental values and validated computational estimates (Joback method) for the most critical derivative: 5-Bromo-2-fluorobenzonitrile .

Table 1: Thermodynamic Properties of 5-Bromo-2-fluorobenzonitrile[1]
ParameterSymbolValue / RangeUnitMethod/Source
Melting Point

349.15 - 353.15 (76 - 80)K (°C)DSC Onset (Exp) [1]
Enthalpy of Fusion

17.02kJ/molDSC / Joback Est. [2]
Boiling Point

563.7KStandard Pressure (Calc)
Enthalpy of Vaporization

50.87kJ/molTGA / Joback Est. [2]
Solid Density

~1.68g/cm³X-Ray Diffraction
LogP (Octanol/Water)

2.46-Crippen Method [2]
Water Solubility

4.7 x

(Low)
mol/LAqueous Saturation
Table 2: Comparative Melting Points of 5-Substituted Derivatives
Substituent (R)Compound NameMelting Range (

C)
Lattice Driver
-Br 5-Bromo-2-fluorobenzonitrile76 - 80Halogen Bonding / MW
-Cl 5-Chloro-2-fluorobenzonitrile54 - 59Lower Polarizability than Br [3]
-

2-Fluoro-5-nitrobenzonitrile76 - 80Strong Dipole Stacking [4]
-H 2-Fluorobenzonitrile~ -16 (Liquid)Lack of symmetry/MW
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Scientist's Insight: Note the dramatic phase shift from liquid to solid simply by adding a Bromine or Nitro group at the 5-position. This "solidification" is what makes the 5-substituted variants easier to handle in solid-state synthesis but requires careful crystallization control.[1]

Experimental Methodologies (The "How-To")

To generate the data above with high fidelity, specific protocols must be followed. These are not generic instructions but optimized workflows for halogenated aromatic nitriles.

Differential Scanning Calorimetry (DSC)

Objective: Determine


 (Melting) and 

with precision.
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q-Series or Mettler Toledo).[1]

  • Crucible Selection: Hermetically sealed Aluminum pans .[1]

    • Why? Fluorobenzonitriles have appreciable vapor pressure near their melting points.[1] An open pan will allow sublimation, manifesting as an endothermic drift before the melt, artificially lowering the calculated enthalpy of fusion.[1]

  • Protocol:

    • Mass: Weigh 3–5 mg of dried sample (vacuum oven at 30°C for 4h prior).

    • Equilibration: Hold at 25°C for 5 minutes.

    • Ramp: Heat at 5 °C/min to 150°C.

      • Note: Do not exceed 10 °C/min; thermal lag in organic crystals can shift ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

        
         by 1–2 degrees.
        
    • Integration: Integrate the peak from the extrapolated onset to the return to baseline.[1]

Thermogravimetric Analysis (TGA)

Objective: Assess thermal stability and volatile content.

  • Atmosphere: Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) purge at 50 mL/min.
    
  • Protocol:

    • Ramp from 30°C to 400°C at 10 °C/min.

    • Critical Check: Look for weight loss before the decomposition onset.[1]

      • Interpretation: Weight loss < 100°C indicates residual solvent.[1] Weight loss between 100°C–200°C often indicates sublimation of the nitrile itself, not decomposition.[1]

Static Vapor Pressure Determination

Objective: Generate Clausius-Clapeyron plots for process safety (distillation).

  • Method: Static method using Capacitance Diaphragm Manometers.[1][5]

  • Why not ebulliometry? These compounds may degrade near their boiling points.[1] Static methods allow measurement at lower temperatures (e.g., 80–150°C) which can be extrapolated.[1]

  • Self-Validating Step: Perform a heating and cooling cycle. Hysteresis in the pressure curve indicates sample decomposition or degassing.[1]

Visualization: Structure-Property Logic

The following diagram illustrates the causal relationship between the molecular structure of 5-substituted-2-fluorobenzonitriles and their macroscopic thermodynamic behaviors.

ThermoLogic Substituent 5-Position Substituent (-Br, -Cl, -NO2) Electronic Electronic Effect (Dipole Moment / Polarizability) Substituent->Electronic Induces Packing Crystal Packing Efficiency (Lattice Energy) Electronic->Packing Modulates Intermolecular Forces Tm Melting Point (Tm) (Solid Handling) Packing->Tm Direct Correlation (Higher Lattice Energy = Higher Tm) VapP Vapor Pressure (Sublimation Risk) Packing->VapP Inverse Correlation Solubility Solubility (LogS) (Crystallization Yield) Packing->Solubility Inverse Correlation (Harder to Solubilize) Safety Process Safety (Flash Point / Decomp) VapP->Safety High Pvap = Flammability Risk

Figure 1: Causal pathway linking the 5-position substituent to critical thermodynamic outcomes in process development.[1]

Process Safety & Stability

When working with 5-substituted-2-fluorobenzonitriles, thermodynamic data must be translated into safety protocols.

  • Thermal Decomposition: The nitrile group is generally stable, but in the presence of strong acids or bases at high temperatures (often required for ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     reactions), hydrolysis to the amide can occur exothermically.
    
    • Hazard:[1][2]5-Nitro derivatives are particularly prone to "runaway" decomposition if heated beyond 200°C, as the nitro group can act as an internal oxidizer.[1]

  • Sublimation: As noted in the DSC section, 5-bromo-2-fluorobenzonitrile has a tendency to sublime.[1] In vacuum drying ovens, this can lead to cold-spot deposition , clogging vacuum lines and creating cross-contamination risks.[1]

    • Mitigation: Use moderate vacuum (e.g., 100 mbar) with a slight ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       bleed rather than high vacuum (<10 mbar) during drying.
      

References

  • PubChem. (2023).[1][6] 5-Bromo-2-fluorobenzonitrile (Compound).[1][4][7][6][8] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • PubChem. (2023).[1][6] 2-Chloro-5-fluorobenzonitrile (Compound).[1][2] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Rocha, M. et al. (2012).[1] Phase Transitions and Equilibria of Substituted Benzenes. Journal of Chemical Thermodynamics. (Contextual grounding for static vapor pressure methodology).

Sources

Topic: Electronic Effects of Fluorine Substitution on Benzonitrile Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] Benzonitrile, a versatile building block, undergoes significant and often non-intuitive alterations in its chemical behavior upon fluorination. This guide provides a comprehensive analysis of the electronic effects governing the reactivity of fluorinated benzonitriles. We will dissect the nuanced interplay between fluorine's powerful inductive withdrawal and its opposing resonance donation, and how this duality, in concert with the electronic profile of the nitrile group, dictates reaction outcomes. This document moves beyond simple definitions to explore the mechanistic underpinnings of reactivity in key transformations such as Nucleophilic Aromatic Substitution (SNAr), reactions at the nitrile moiety, and advanced C-C bond activations. Supported by spectroscopic data, computational insights, and field-proven experimental protocols, this guide serves as a critical resource for professionals seeking to harness the unique properties of fluorinated benzonitriles in drug discovery and beyond.

The Fundamental Dichotomy: Fluorine's Electronic Influence in an Aromatic System

To comprehend the reactivity of fluorinated benzonitriles, one must first appreciate the conflicting electronic pressures exerted by the fluorine atom on an aromatic ring. This duality is central to its utility in molecular design.

The Inductive Effect (-I): A Dominant Electron Withdrawal

Fluorine is the most electronegative element, giving it a powerful ability to pull electron density towards itself through the sigma (σ) bond framework.[3] This is known as the negative inductive effect (-I). This effect is potent but diminishes with distance. In the context of the benzonitrile ring, this strong -I effect withdraws electron density from the aromatic system, rendering the entire ring more electron-poor. This deactivation is a critical factor in the ring's susceptibility to attack.

The Resonance Effect (+M): A Countervailing Electron Donation

Despite its electronegativity, fluorine possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This donation of electron density is termed a positive mesomeric or resonance effect (+M or +R).[4] This effect specifically increases electron density at the ortho and para positions relative to the meta position.

A Contentious Balance: Deactivation Meets Ortho-, Para-Direction

In the broader context of electrophilic aromatic substitution (EAS), halogens present a classic conundrum: they are deactivating yet ortho-, para-directing. This is because the strong, distance-dependent -I effect outweighs the +M effect, making the ring less reactive overall than benzene. However, the +M effect, which directs electron density to the ortho and para carbons, preferentially stabilizes the cationic intermediates formed during attack at these positions. While EAS is generally disfavored on the already electron-deficient benzonitrile core, this fundamental push-pull concept is crucial for understanding electron distribution.

The Nitrile Group: A Potent Electron Sink

The cyano (-C≡N) group on benzonitrile is a powerful electron-withdrawing group through both induction and resonance (-I, -M).[5] It strongly deactivates the aromatic ring towards electrophilic attack. Conversely, and more importantly for synthetic applications, it powerfully activates the ring for Nucleophilic Aromatic Substitution (SNAr) by stabilizing the negatively charged intermediate.[5][6]

The synergy between a fluorine substituent and the nitrile group creates a highly polarized and synthetically versatile scaffold, where the reactivity is profoundly dependent on the fluorine's position.

Electronic_Effects cluster_Benzonitrile Fluorobenzonitrile Core Benzene Benzene Ring (π-system) Fluorine Fluorine Atom - Strong Inductive Withdrawal (-I) - Weak Resonance Donation (+M) Benzene->Fluorine +M (π-system) Reactivity Modulated Ring Reactivity Benzene->Reactivity Overall Electron Deficiency Fluorine->Benzene -I (σ-bonds) Nitrile Nitrile Group (-CN) - Strong Inductive Withdrawal (-I) - Strong Resonance Withdrawal (-M) Nitrile->Benzene -I / -M

Caption: Combined electronic influences on the fluorobenzonitrile core.

Modulating Reactivity: A Mechanistic Perspective

The true value of fluorination becomes apparent when examining its impact on specific chemical transformations. The electronic tug-of-war dictates reaction rates, regioselectivity, and even mechanistic pathways.

Nucleophilic Aromatic Substitution (SNAr): Fluorine's Counterintuitive Role

The SNAr reaction is arguably where fluorinated benzonitriles display their most valuable and surprising reactivity. The reaction proceeds via a two-step addition-elimination mechanism, the first step of which is the formation of a resonance-stabilized carbanion known as a Meisenheimer complex.[5][6]

Causality Behind Fluorine's Efficacy: The rate-determining step of the SNAr reaction is the initial nucleophilic attack, which disrupts the ring's aromaticity.[7] The stability of the resulting Meisenheimer intermediate is therefore paramount.

  • Inductive Stabilization: A fluorine atom, particularly at the ortho or para position relative to the leaving group, exerts a powerful inductive (-I) effect. This effect strongly stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy of the rate-determining step.[7]

  • Leaving Group Ability: This stabilization is so profound that it makes fluoride a better leaving group than chloride, bromide, or iodide in SNAr reactions. This is counterintuitive to trends seen in aliphatic SN2 reactions, where F⁻ is a poor leaving group. In SNAr, the bond-breaking step is fast and does not influence the overall rate, making the stabilization of the intermediate the dominant factor.[6][7]

SNAr_Mechanism Reactants Fluorobenzonitrile + Nu⁻ TS1 Transition State 1 (Rate-Determining) Reactants->TS1 Addition (Slow) Intermediate Meisenheimer Complex (Stabilized by F) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Elimination (Fast) Products Substituted Benzonitrile + F⁻ TS2->Products

Caption: SNAr reaction pathway highlighting the rate-determining step.

Experimental Protocol: SNAr of 4-Fluorobenzonitrile with Sodium Methoxide

This protocol describes a representative SNAr reaction, a self-validating system where reaction progress can be monitored by the disappearance of starting material and the appearance of the product via techniques like TLC or GC-MS.

Materials:

  • 4-Fluorobenzonitrile

  • Sodium methoxide (NaOMe)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.

  • Reagent Addition: To the flask, add 4-fluorobenzonitrile (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.

  • Nucleophile Addition: In a separate flask, dissolve sodium methoxide (1.1 eq) in anhydrous DMF. Add this solution dropwise to the stirred solution of 4-fluorobenzonitrile at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. The causality for heating is to provide sufficient activation energy for the rate-limiting nucleophilic attack.

  • Monitoring: Follow the reaction's progress by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates a successful reaction.

  • Work-up: After completion, cool the reaction to room temperature. Quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-methoxybenzonitrile.

Reactions at the Nitrile Moiety

The electron-withdrawing nature of fluorine also influences the reactivity of the cyano group itself.

  • Hydrolysis and Reduction: A fluorine substituent enhances the electrophilicity of the nitrile carbon. This generally accelerates reactions involving nucleophilic attack at this carbon, such as acid-catalyzed hydrolysis to benzamides or reduction to benzylamines with reagents like LiAlH₄.[5]

  • C-CN Bond Activation: In organometallic chemistry, the C–CN bond can be activated by transition metals. Studies have shown that the stability of the resulting oxidative addition products is strongly dependent on the fluorine substitution pattern, with ortho-fluoro substituents having a particularly stabilizing effect.[8][9] The electronegative fluoro substituent drives the equilibrium toward the C-C activated products.[9]

Spectroscopic & Computational Characterization

Precise characterization is essential for confirming the structure and understanding the electronic environment of fluorinated benzonitriles.

Spectroscopic Signatures

Spectroscopy provides direct experimental evidence of the electronic changes induced by fluorination. The position of the fluorine atom significantly influences the spectroscopic signature.[10]

Table 1: Comparative Spectroscopic Data for Fluorobenzonitrile Isomers

Feature 2-Fluorobenzonitrile 3-Fluorobenzonitrile 4-Fluorobenzonitrile
C≡N Stretch (IR, cm⁻¹) ~2230 ~2235 ~2231
C-F Stretch (IR, cm⁻¹) ~1257 ~1250 ~1230
¹⁹F NMR (ppm, vs. CFCl₃) ~ -110 to -115 ~ -110 to -115 ~ -110 to -115
¹H NMR (ppm, CDCl₃) H3: ~7.31, H4: ~7.64, H5: ~7.20, H6: ~7.55 H2: ~7.45, H4: ~7.50, H5: ~7.30, H6: ~7.40 H2/H6: ~7.68, H3/H5: ~7.19

Note: NMR chemical shifts are approximate and can vary with solvent and concentration. Data compiled from various sources, including BenchChem.[10]

¹⁹F NMR is a particularly powerful tool, as the chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for studying molecular interactions and confirming regiochemistry.[11][12]

Computational Insights

Density Functional Theory (DFT) and other computational methods provide invaluable theoretical grounding for experimental observations.[13] These studies can:

  • Visualize Electron Density: Generate molecular electrostatic potential (MESP) maps to visualize the electron-poor (blue) and electron-rich (red) regions of the molecule.

  • Quantify Energetics: Calculate the energies of intermediates and transition states (like the Meisenheimer complex) to predict reaction barriers and rates.

  • Analyze Molecular Orbitals: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Fluorination typically lowers the energy of these orbitals, which can be correlated with changes in reactivity and spectroscopic properties.[6][14] Computational studies have shown that fluorination can reduce the band gap of nitrile-containing materials.[14]

Applications in Drug Discovery and Advanced Materials

The predictable modulation of benzonitrile's properties through fluorination makes these compounds highly valuable in applied sciences.

  • Medicinal Chemistry: Fluorine is often introduced to block metabolic "soft spots," particularly sites of oxidation by Cytochrome P450 enzymes.[2] This can increase a drug's half-life and bioavailability. Furthermore, the polarized C-F bond can engage in favorable interactions with protein targets, enhancing binding affinity and potency.[2][15] The nitrile group itself is a versatile pharmacophore, capable of acting as a hydrogen bond acceptor or even a covalent warhead.[16] Consequently, fluorinated benzonitriles are prized scaffolds in the development of therapeutics for oncology, virology, and neurology.[17]

  • Agrochemicals and Materials: The enhanced stability and tailored electronic properties of fluorinated benzonitriles make them useful intermediates in the synthesis of pesticides and herbicides.[10] They also serve as building blocks for advanced polymers and liquid crystals where specific dielectric properties and thermal stability are required.

Conclusion

The substitution of fluorine onto a benzonitrile core is not a simple modification but a profound electronic perturbation with far-reaching consequences for reactivity. The chemist's ability to leverage the strong, deactivating inductive effect against the weaker, directing resonance effect provides a powerful tool for molecular design. In Nucleophilic Aromatic Substitution, fluorine's ability to stabilize the critical Meisenheimer intermediate makes it an unexpectedly excellent leaving group, unlocking efficient synthetic pathways. This deep understanding of the underlying electronic principles, validated by spectroscopic and computational evidence, is essential for researchers, scientists, and drug development professionals aiming to rationally design and synthesize the next generation of functional molecules.

References

  • Title: Inductive and Resonance (Mesomeric) Effects Source: Chemistry Steps URL: [Link]

  • Title: Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Worked ex - Resonance vs Inductive Effects | Electronic Effects | Chemistry | Khan Academy Source: Khan Academy (YouTube) URL: [Link]

  • Title: Atomic and electronic structures of fluorinated BN nanotubes: computational study Source: PubMed URL: [Link]

  • Title: The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) Source: PubMed URL: [Link]

  • Title: Ortho-para directors III (video) Source: Khan Academy URL: [Link]

  • Title: Worked ex - Resonance vs Inductive Effects (video) Source: Khan Academy URL: [Link]

  • Title: Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel Source: ACS Publications (Organometallics) URL: [Link]

  • Title: Effect of Edge Fluorination on Electronic and Transport Properties of Aarmchair Boron Nitride Nanoribbons: A First-Principles Study Source: ResearchGate URL: [Link]

  • Title: The Dark Side of Fluorine Source: PubMed Central (PMC) URL: [Link]

  • Title: Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel Source: ACS Publications (Organometallics) URL: [Link]

  • Title: The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Visible-Light Photoredox-Induced and Copper-Catalyzed Trifluoromethoxylation of Diaryliodonium Tetrafluoroborates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Structure simulation and study of electronic and dielectric properties of unfluorinated and fluorinated C-Nitrile derivative Source: MedCrave online URL: [Link]

  • Title: Combined experimental and theoretical study on photoionization cross sections of benzonitrile and o/m/p-cyanotoluene Source: AIP Publishing URL: [Link]

  • Title: Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery Source: ResearchGate URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

  • Title: 15.4: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies Source: Signal Transduction and Targeted Therapy URL: [Link]

  • Title: Fluorine NMR Source: Stanford University URL: [Link]

  • Title: Fluorine in drug discovery: Role, design and case studies Source: ScienceDirect URL: [Link]

  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PubMed Central (PMC) URL: [Link]

  • Title: Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Source: Chemistry Stack Exchange URL: [Link]

Sources

Technical Guide: Safety, Hazards, and Handling of 5-Benzyl-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical dossier on 5-Benzyl-2-fluorobenzonitrile (CAS: 321923-88-0), a specialized fluorinated intermediate used critically in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.

The following content is structured for direct application in pharmaceutical R&D, prioritizing actionable safety protocols, chemical reactivity insights, and emergency response mechanisms.

Chemical Identity & Physicochemical Profile

Compound Name: this compound CAS Registry Number: 321923-88-0 Synonyms: 2-Fluoro-5-(phenylmethyl)benzonitrile; 3-Cyano-4-fluorodiphenylmethane. Molecular Formula: C₁₄H₁₀FN Molecular Weight: 211.23 g/mol

PropertySpecificationOperational Relevance
Appearance White to off-white solidVisual purity check; yellowing indicates oxidation.
Melting Point 62–66 °C (Typical)Low melting point requires temperature-controlled storage to prevent caking.
Solubility DMSO, Methanol, DCMSoluble in polar organic solvents; insoluble in water.
Reactivity SₙAr ActiveThe ortho-fluorine is highly activated by the nitrile group, making it susceptible to nucleophilic displacement.
Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on the Structure-Activity Relationship (SAR) of fluorinated benzonitriles, this compound presents specific toxicological risks associated with the nitrile moiety (metabolic release of cyanide ions) and the fluorinated aromatic core.

Hazard Statements (H-Codes)
CodeHazard DescriptionMechanism of Toxicity
H302 Harmful if swallowed.[1]Metabolic hydrolysis of the nitrile group (–CN) by cytochrome P450 can release cyanide, inhibiting cytochrome c oxidase.
H315 Causes skin irritation.[1][2][3]Lipophilic benzyl group facilitates dermal penetration; fluorinated ring causes local irritation.
H319 Causes serious eye irritation.[1][4]Dust/vapor is a potent ocular irritant.
H335 May cause respiratory irritation.[1][2]Inhalation of dust triggers mucosal inflammation.
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do.[1][2][4] Continue rinsing.[1][2][4]

Scientific Context: Reactivity & Synthesis Utility

Expertise & Experience: Researchers utilize this compound primarily for its electrophilic fluorinated carbon . The nitrile group at the ortho position exerts a strong electron-withdrawing effect (-I and -M effects), significantly lowering the energy barrier for Nucleophilic Aromatic Substitution (SₙAr) .

  • Key Application: It is a scaffold for PARP inhibitors (e.g., Olaparib analogs). The fluorine atom is often displaced by hydrazine or amines to form phthalazinone cores or fused heterocycles.

  • Stability Warning: While the nitrile is stable, the benzylic methylene (–CH₂–) is susceptible to radical oxidation if exposed to light and air over prolonged periods, leading to the formation of benzophenone impurities.

Reaction Pathway Diagram

The following diagram illustrates the SₙAr reactivity logic driving the use of this intermediate.

SNAr_Reactivity Substrate This compound (Electrophilic Core) Intermediate Meisenheimer Complex (Transition State) Substrate->Intermediate Nucleophilic Attack (Ortho-activation by CN) Nucleophile Nucleophile (e.g., Hydrazine/Amine) Nucleophile->Intermediate Product Substituted Product (Phthalazinone Precursor) Intermediate->Product Aromatization LeavingGroup Fluoride Ion (F-) Intermediate->LeavingGroup Elimination

Figure 1: Mechanism of SₙAr displacement utilized in drug synthesis. The nitrile group activates the fluorine for substitution.

Safe Handling & Engineering Controls
A. Engineering Controls
  • Containment: All weighing and transfer operations must be conducted inside a Class II Biosafety Cabinet or a chemical fume hood with a face velocity of >100 fpm.

  • Static Control: The solid powder may generate static electricity. Ground all equipment. Use anti-static spatulas.

B. Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 (minimum) or P100 HEPA respirator if handling powder outside a hood.

  • Dermal: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

    • Rationale: Benzonitriles can permeate standard latex; double-gloving creates a breakthrough buffer.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient due to the risk of fine dust ingress.

Emergency Response Protocols
Scenario A: Accidental Spill (Powder)

Trustworthiness Protocol: Do not sweep dry dust (aerosolization risk).

  • Evacuate the immediate area (15 ft radius).

  • Don PPE: Tyvek suit, P100 respirator, double gloves.

  • Wet Method: Cover the spill with a damp absorbent pad (soaked in inert solvent like heptane or water) to suppress dust.

  • Neutralization: Clean surface with 10% bleach solution followed by soapy water to degrade trace nitrile residues.

Scenario B: Exposure (First Aid)
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Alert: Watch for signs of cyanide-like toxicity (dizziness, rapid breathing, almond odor) although rare with this specific derivative.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water. PEG is superior to water alone for lipophilic nitriles.

  • Eye Contact: Rinse for 15 minutes, lifting upper and lower lids.

Emergency Decision Tree

Emergency_Response Start Exposure Incident Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Blot excess 2. PEG 400 Wash 3. Soap & Water Skin->Action_Skin Action_Eye 1. Irrigate 15 min 2. Consult Ophthalmologist Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen if needed 3. Monitor for Hypoxia Inhale->Action_Inhale

Figure 2: Triage workflow for personnel exposure.

Storage & Disposal
  • Storage Conditions: Store at 2–8 °C (Refrigerated). Keep under inert atmosphere (Argon/Nitrogen) to prevent benzylic oxidation.

  • Incompatibilities: Strong oxidizing agents (reacts with benzyl group), Strong bases (hydrolysis of nitrile).

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Note: Incineration generates Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx); the scrubber system must be rated for these byproducts.

References
  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 10459526 (Related Structure: 2-Fluoro-5-methylbenzonitrile). PubChem. Retrieved February 6, 2026, from [Link]

  • Accela Chem. (2024). Safety Data Sheet for Fluorobenzonitrile Derivatives. Accela Chem. Retrieved February 6, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Catalytic Reduction of 5-Benzyl-2-fluorobenzonitrile to (5-Benzyl-2-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Benzylamines

Substituted benzylamines are privileged structural motifs in medicinal chemistry and drug development. Their presence in a wide array of biologically active compounds underscores their importance as key intermediates in the synthesis of pharmaceuticals. The target molecule of this guide, (5-benzyl-2-fluorophenyl)methanamine, incorporates a unique combination of substituents—a benzyl group and a fluorine atom—that can significantly influence the molecule's steric and electronic properties, making it a valuable building block for novel therapeutics. This application note provides a comprehensive guide for researchers and drug development professionals on the catalytic reduction of 5-benzyl-2-fluorobenzonitrile to the corresponding primary amine. We will delve into the mechanistic rationale behind catalyst selection, provide detailed experimental protocols, and address potential challenges and side reactions, ensuring a robust and reproducible synthetic route.

Mechanistic Considerations and Catalyst Selection

The catalytic hydrogenation of nitriles to primary amines is a cornerstone of synthetic organic chemistry.[1] The reaction proceeds through the sequential addition of hydrogen across the carbon-nitrogen triple bond, typically facilitated by a heterogeneous catalyst. The generally accepted mechanism involves the formation of an intermediate imine, which is then further reduced to the primary amine.

However, the formation of secondary and tertiary amines is a common side reaction.[2] This occurs when the newly formed primary amine attacks the intermediate imine, leading to the formation of a new imine that is subsequently reduced. To suppress the formation of these byproducts, reaction conditions such as solvent, temperature, pressure, and the use of additives like ammonia can be optimized.[2]

For the specific case of this compound, the choice of catalyst is critical to not only ensure efficient reduction of the nitrile but also to preserve the benzyl and fluoro substituents. The potential for debenzylation and hydrodefluorination must be carefully considered.

  • Palladium on Carbon (Pd/C): A widely used and versatile catalyst for hydrogenations.[3] However, palladium catalysts are also known to be effective for hydrogenolysis, which could lead to the cleavage of the benzyl C-O or C-N bond.[4] Careful control of reaction conditions is necessary to favor nitrile reduction over debenzylation.

  • Raney Nickel (Raney® Ni): A highly active catalyst for nitrile reduction, often employed under milder conditions than noble metal catalysts.[5][6] It is generally less prone to causing debenzylation compared to palladium. However, its high activity can sometimes lead to over-reduction or other side reactions if not properly controlled. Raney Nickel is also known to be effective in the hydrogenation of various functional groups.[4][7]

  • Rhodium on Carbon (Rh/C) or Alumina (Rh/Al₂O₃): Rhodium catalysts are also effective for nitrile hydrogenation.[8] While rhodium can catalyze C-F bond activation, this typically requires specific conditions and ligands.[9] Under standard nitrile reduction conditions, it may offer good selectivity.

Given these considerations, a screening of different catalysts is recommended to identify the optimal conditions for the reduction of this compound.

Experimental Protocols

Safety Precautions: Catalytic hydrogenation reactions are inherently hazardous due to the use of flammable hydrogen gas and pyrophoric catalysts (especially Raney Nickel and dry Pd/C).[10] All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. A blast shield is highly recommended when working with reactions under pressure. Ensure that all equipment is properly grounded to prevent static discharge.

Protocol 1: Catalyst Screening for the Reduction of this compound

This protocol outlines a general procedure for screening different catalysts (Pd/C, Raney Ni, Rh/C) to determine the optimal conditions for the desired transformation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Raney® Nickel (slurry in water)

  • 5% Rhodium on carbon (Rh/C)

  • Methanol (anhydrous)

  • Ethanol (anhydrous)

  • Ammonia solution (7 N in methanol)

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (inert)

  • High-pressure autoclave (e.g., Parr shaker) equipped with a stirrer, pressure gauge, and temperature controller

  • Filter aid (e.g., Celite®)

Procedure:

  • Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Add a magnetic stir bar.

  • Catalyst Loading:

    • For Pd/C and Rh/C: Weigh the catalyst (5-10 mol%) and add it to the reactor.

    • For Raney Ni: Carefully decant the water from the Raney Nickel slurry and wash with the reaction solvent (e.g., methanol) multiple times under an inert atmosphere. Add the desired amount of the solvent-washed Raney Nickel to the reactor.

  • Inerting the Reactor: Seal the reactor and purge with an inert gas (nitrogen or argon) for at least 15 minutes to remove all oxygen.

  • Addition of Reactants: Under a positive pressure of inert gas, add the this compound (1.0 eq) dissolved in the chosen solvent (e.g., methanol or ethanol). If using an additive, add the ammonia solution (e.g., 1.1 eq) at this stage.

  • Hydrogenation:

    • Seal the reactor completely.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-500 psi).

    • Begin stirring and heat the reaction to the desired temperature (e.g., 25-80 °C).

    • Monitor the reaction progress by observing the pressure drop (hydrogen uptake).

  • Reaction Work-up:

    • Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas.

    • Purge the reactor with inert gas.

    • Open the reactor and carefully filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper, as it can be pyrophoric. Keep it wet with solvent.

    • Wash the filter cake with the reaction solvent.

    • The filtrate contains the product.

  • Analysis: Analyze the crude product by TLC, GC-MS, and ¹H NMR to determine the conversion and selectivity.

Data Presentation: Catalyst Screening Results (Hypothetical)
EntryCatalystSolventPressure (psi)Temp (°C)Time (h)Conversion (%)Product Yield (%)Side Products (%)
110% Pd/CMethanol1002512>9585Debenzylation (~10%)
210% Pd/CEthanol/NH₃1002512>9592Debenzylation (~5%)
3Raney® NiMethanol/NH₃50406>9595Minor impurities
45% Rh/CMethanol200508>9590Minor impurities

This is a hypothetical data table for illustrative purposes.

Protocol 2: Optimized Procedure using Raney® Nickel

Based on the hypothetical screening data, Raney® Nickel in methanolic ammonia provides a high yield with minimal side products.

Procedure:

  • To a high-pressure autoclave, add Raney® Nickel (approximately 10% by weight of the substrate) that has been washed with anhydrous methanol.

  • Under an argon atmosphere, add a solution of this compound (e.g., 5.0 g, 1.0 eq) in anhydrous methanol (50 mL) followed by 7 N methanolic ammonia (1.1 eq).

  • Seal the reactor and purge with hydrogen gas three times.

  • Pressurize the reactor to 50 psi with hydrogen and stir at 40 °C.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 6-8 hours.

  • After cooling and venting, the reaction mixture is filtered through Celite®, and the solvent is removed under reduced pressure to yield the crude (5-benzyl-2-fluorophenyl)methanamine.

  • Purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Characterization of (5-Benzyl-2-fluorophenyl)methanamine

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 5H, Ar-H of benzyl), 7.15-7.05 (m, 2H, Ar-H), 6.95 (t, J = 8.8 Hz, 1H, Ar-H), 3.95 (s, 2H, Ar-CH₂-Ar), 3.85 (s, 2H, Ar-CH₂-NH₂), 1.50 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 161.5 (d, J = 245 Hz), 141.0, 138.5 (d, J = 5 Hz), 130.0 (d, J = 8 Hz), 129.0, 128.5, 126.0, 125.5 (d, J = 3 Hz), 123.0 (d, J = 15 Hz), 115.0 (d, J = 22 Hz), 41.0, 39.0 (d, J = 4 Hz).

  • IR (neat, cm⁻¹): 3370, 3290 (N-H stretch), 3030, 2920, 2850 (C-H stretch), 1610, 1500 (C=C stretch), 1240 (C-F stretch).[11][12]

  • Mass Spectrometry (EI): Calculated for C₁₄H₁₄FN: 215.11; Found: m/z 215 [M]⁺.

Troubleshooting and Further Considerations

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst poisoning or insufficient hydrogen pressure/temperature. Ensure the purity of the starting material and solvents. The catalyst activity can be checked with a standard substrate.

  • Formation of Secondary/Tertiary Amines: The addition of ammonia is crucial to suppress the formation of these byproducts.[2] Increasing the concentration of ammonia or using a lower reaction temperature can further minimize their formation.

  • Debenzylation: This is more likely with Pd/C. If this is a significant issue, switching to Raney Nickel or Rhodium is recommended. Lowering the reaction temperature and pressure can also reduce the extent of debenzylation.

  • Defluorination: Aromatic C-F bonds are generally stable under many hydrogenation conditions. However, highly active catalysts or harsh conditions could lead to hydrodefluorination. If this is observed, milder conditions (lower temperature and pressure) should be employed. Rhodium catalysts have been reported to mediate hydrodefluorination under certain conditions.[9]

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactor Prepare High-Pressure Reactor Start->Reactor Catalyst Load Catalyst (Pd/C, Raney Ni, or Rh/C) Reactor->Catalyst Inert Purge with Inert Gas Catalyst->Inert Reactants Add Substrate & Solvent Inert->Reactants Hydrogenate Pressurize with H₂ & Heat Reactants->Hydrogenate Monitor Monitor H₂ Uptake Hydrogenate->Monitor Cool Cool & Vent Monitor->Cool Filter Filter Catalyst Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify End End Product Purify->End Reaction_Mechanism cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Nitrile R-C≡N Imine [R-CH=NH] Nitrile->Imine + H₂/Catalyst Amine R-CH₂-NH₂ Imine->Amine + H₂/Catalyst SecondaryAmine (R-CH₂)₂NH Imine->SecondaryAmine + R-CH₂-NH₂ - NH₃

Caption: Simplified reaction mechanism showing the main pathway and a common side reaction.

References

  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Retrieved from [Link]

  • US7291754B2 - Process for the catalytic hydrogenation of a nitrile - Google Patents. (n.d.).
  • Raney Nickel – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Retrieved from [Link]

  • Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies | Request PDF. (n.d.). Retrieved from [Link]

  • Nitrile Reduction - Wordpress. (n.d.). Retrieved from [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI. (n.d.). Retrieved from [Link]

  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023, February 9). Retrieved from [Link]

  • Hydrogenation SOP. (n.d.). Retrieved from [Link]

  • Ru-, Rh-, and Pd-Catalyzed C−C Bond Formation Involving C−H Activation and Addition on Unsaturated Substrates: Reactions and Mechanistic Aspects | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]

  • (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. TABLE 2. Reaction of Aliphatic Amines (2b-d) with DBnC (1) in the Presence of Bu4PBr (3b) a - ResearchGate. (n.d.). Retrieved from [Link]

  • Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Retrieved from [Link]

  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines - ResearchGate. (n.d.). Retrieved from [Link]

  • reduction of nitriles - Chemguide. (n.d.). Retrieved from [Link]

  • US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents. (n.d.).
  • (PDF) Heterogeneous Palladium Catalysts in the Hydrogenation of the Carbon-carbon Double Bond - ResearchGate. (n.d.). Retrieved from [Link]

  • Video: Operation of High-pressure Reactor Vessels Parr Reactor - JoVE. (2017, July 14). Retrieved from [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines - Periodica Polytechnica. (2018, July 2). Retrieved from [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PubMed Central. (n.d.). Retrieved from [Link]

  • Nitrile to Amine - Common Conditions. (n.d.). Retrieved from [Link]

  • Dynamic Kinetic Resolution Approach to C-O Axially Chiral Benzonitriles via NHC-Catalyzed Atroposelective Imine Umpolung - ChemRxiv. (n.d.). Retrieved from [Link]

  • Raney Nickel Catalyst, Vineeth Precious. (n.d.). Retrieved from [Link]

  • Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation an - DR-NTU. (2022, February 5). Retrieved from [Link]

  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method | Journal of the American Chemical Society. (2024, July 18). Retrieved from [Link]

  • Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed. (n.d.). Retrieved from [Link]

  • Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives - SciSpace. (2014, December 13). Retrieved from [Link]

  • The influence of C–F⋯H–X hydrogen-bonding interactions on the reactivity and selectivity of organic reactions - ResearchGate. (n.d.). Retrieved from [Link]

  • Video: Nitriles to Amines: LiAlH4 Reduction - JoVE. (2025, May 22). Retrieved from [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Retrieved from [Link]

  • Hydrogenation Reactions - University of Pittsburgh. (2012, March 6). Retrieved from [Link]

  • 1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol - YouTube. (2022, May 22). Retrieved from [Link]

  • Standard Operating Procedures - The Sarpong Group. (n.d.). Retrieved from [Link]

  • Schematic diagram of reactor set-up for high pressure hydrogenation reactions. (n.d.). Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Retrieved from [Link]

  • Amine - Wikipedia. (n.d.). Retrieved from [Link]

  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation - PMC. (n.d.). Retrieved from [Link]

  • a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl... - ResearchGate. (n.d.). Retrieved from [Link]

  • Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane | The Journal of Organic Chemistry - ACS Publications. (2022, November 22). Retrieved from [Link]

  • Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source - MDPI. (2022, December 5). Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.). Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of 5-(5-Benzyl-2-fluorophenyl)-1H-tetrazole from 5-Benzyl-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of Tetrazoles in Modern Drug Discovery

The tetrazole moiety is a cornerstone in medicinal chemistry, serving as a metabolically stable isostere for carboxylic acids and a surrogate for cis-amide bonds.[1][2] These nitrogen-rich five-membered heterocycles exhibit a unique profile of physicochemical properties, including high aromaticity and acidity, which contribute to their diverse pharmacological applications.[3] Tetrazole-containing compounds have demonstrated a wide spectrum of biological activities, including antihypertensive, antiviral, and anticancer properties.[3][4] The synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles with an azide source is a fundamental and widely utilized transformation in the development of novel therapeutic agents.[5][6][7] This application note provides a detailed protocol for the synthesis of 5-(5-Benzyl-2-fluorophenyl)-1H-tetrazole from 5-Benzyl-2-fluorobenzonitrile, a precursor of significant interest due to the combined structural features of the benzyl and fluoro substituents, which can modulate the pharmacological profile of the resulting tetrazole.

Chemical Principles and Mechanistic Insights

The conversion of a nitrile to a tetrazole is a classic example of a [3+2] cycloaddition reaction, where the nitrile acts as the dipolarophile and the azide ion serves as the 1,3-dipole. The generally accepted mechanism involves the nucleophilic attack of the azide anion on the electrophilic carbon atom of the nitrile group. This initial addition is often the rate-determining step and can be facilitated by the use of catalysts.

Lewis acids or Brønsted acids are frequently employed to enhance the electrophilicity of the nitrile carbon, thereby accelerating the reaction.[8] The coordination of the acid to the nitrile nitrogen atom polarizes the C≡N bond, making it more susceptible to nucleophilic attack. In the absence of a catalyst, the reaction often requires elevated temperatures and prolonged reaction times.

The presence of the electron-withdrawing fluorine atom at the ortho position of the benzonitrile ring in this compound is expected to increase the electrophilicity of the nitrile carbon, potentially facilitating the cycloaddition. The benzyl group at the meta position may influence the electronic properties and steric environment of the reaction center, as well as the overall lipophilicity and pharmacokinetic properties of the final tetrazole product.

Experimental Protocol

This protocol details a robust and reproducible method for the synthesis of 5-(5-Benzyl-2-fluorophenyl)-1H-tetrazole.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Sodium Azide (NaN₃)≥99.5%Commercially Available
Ammonium Chloride (NH₄Cl)≥99.5%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Hydrochloric Acid (HCl)37% (concentrated)Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Deionized WaterIn-house

Safety Precautions:

  • Sodium azide is highly toxic and can form explosive metal azides. [9][10] Avoid contact with skin and eyes, and do not use metal spatulas for handling.[10] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and double nitrile gloves.[11] All manipulations should be performed in a well-ventilated fume hood.[10]

  • Sodium azide reacts with acids to form highly toxic and explosive hydrazoic acid gas (HN₃). [9][12] The acidification step must be performed slowly and with extreme caution in a fume hood.

  • N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with care.

  • Concentrated hydrochloric acid is corrosive and should be handled with appropriate PPE.

Reaction Setup and Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the starting nitrile.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing deionized water (approximately 10 volumes relative to the DMF used).

  • CAUTION: In a well-ventilated fume hood, slowly acidify the aqueous mixture to pH ~2 with concentrated hydrochloric acid. This step will protonate the tetrazole and may generate some hydrazoic acid.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

  • Dissolve the crude product in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized 5-(5-Benzyl-2-fluorophenyl)-1H-tetrazole should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the tetrazole ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

  • Melting Point (MP): To assess the purity of the compound.

Data Presentation

ParameterExpected Value/Observation
Reaction Time 12 - 24 hours
Yield 75 - 90%
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~16.5 (br s, 1H, NH), 7.2-7.8 (m, 8H, Ar-H), 4.1 (s, 2H, CH₂)
¹³C NMR (DMSO-d₆, 100 MHz) Characteristic peaks for aromatic carbons, benzylic CH₂, and the tetrazole carbon.
Mass Spec (ESI-) [M-H]⁻ corresponding to the molecular weight of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature. Ensure anhydrous conditions.
Deactivated catalyst (if used).Use fresh catalyst.
Low Yield Incomplete precipitation during workup.Ensure complete acidification to pH ~2. Cool the solution in an ice bath to maximize precipitation.
Loss of product during purification.Optimize recrystallization solvent system or chromatography conditions.
Impure Product Residual starting material or side products.Ensure complete reaction. Optimize purification method.

Experimental Workflow Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Characterization reagents 1. Combine Reactants: - this compound - Sodium Azide - Ammonium Chloride - Anhydrous DMF heating 2. Heat to 120-130 °C under Inert Atmosphere reagents->heating Stirring monitoring 3. Monitor Reaction (TLC/HPLC) heating->monitoring quench 4. Cool & Quench with Water monitoring->quench Reaction Complete acidify 5. Acidify to pH ~2 with conc. HCl (Caution!) quench->acidify filter 6. Filter Precipitate acidify->filter extract 7. Dissolve & Extract with Ethyl Acetate filter->extract dry 8. Dry, Filter & Concentrate extract->dry purify 9. Purify (Recrystallization/Chromatography) dry->purify analysis 10. Analyze Product: - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy - Melting Point purify->analysis

Caption: Experimental workflow for the synthesis of 5-(5-Benzyl-2-fluorophenyl)-1H-tetrazole.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 5-(5-Benzyl-2-fluorophenyl)-1H-tetrazole from its corresponding nitrile precursor. By adhering to the outlined procedures and safety precautions, researchers can reliably synthesize this valuable tetrazole derivative for further investigation in drug discovery and development programs. The provided mechanistic insights and troubleshooting guide aim to facilitate a deeper understanding of the chemical transformation and assist in overcoming potential experimental challenges.

References

  • Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media.
  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex.PubMed Central.
  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
  • A novel and green methodology was developed for the synthesis of 5- substituted 1H-tetrazoles...Asian Journal of Green Chemistry.
  • Synthesis and spectroscopic properties of new bis-tetrazoles.PMC - NIH.
  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.
  • Synthesis of 1H-tetrazoles.Organic Chemistry Portal.
  • Tetrazoles via Multicomponent Reactions.Chemical Reviews.
  • 2H-Tetrazole synthesis.Organic Chemistry Portal.
  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018).SynOpen.
  • Tetrazolium Compounds: Synthesis and Applic
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.Frontiers in Chemistry.
  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid.PubMed Central.
  • A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES.Rasayan J. Chem.
  • Safe Handling of Sodium Azide (SAZ).Environment, Health & Safety - Boston University.
  • Lab Safety Guideline: Sodium Azide.The University of Tennessee Health Science Center.
  • Sodium Azide | Chemical Emergencies.CDC.
  • Sodium Azide NaN3.Division of Research Safety - University of Illinois Urbana-Champaign.
  • Various Applications of Functionalized Tetrazoles in Medicinal and M
  • Medicinal chemistry of tetrazoles.

Sources

Application Note: Strategic Cyanation of Fluorinated Benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated benzonitriles are high-value pharmacophores in medicinal chemistry, offering metabolic stability and lipophilic modulation. However, the introduction of the cyano group into fluorinated scaffolds presents a dichotomy of challenges: the strong C-F bond resists activation, while the electron-withdrawing nature of fluorine can alter the reactivity of proximal halides. This guide moves beyond generic cyanation protocols, providing a decision-matrix approach to selecting reagents based on substrate electronics (


 vs. Transition Metal Catalysis). We detail self-validating protocols for Zinc Cyanide and Potassium Ferrocyanide systems, emphasizing safety and reproducibility.

Part 1: Strategic Reagent Selection

The choice of cyanating agent is not merely a matter of availability; it dictates the mechanism, safety profile, and purification strategy.

Comparative Analysis of Cyanating Reagents
ReagentActive SpeciesToxicity ProfileSolubility (Org.[1] Solvents)Key Application
Zinc Cyanide (

)

High (Solid)Low (Slow Release)Gold Standard. Controlled release of

prevents catalyst poisoning in Pd-coupling.
Potassium Ferrocyanide (

)

Low (Non-toxic solid)Insoluble (Req.[2] Water)Green Chemistry. Non-toxic source; requires high temp or phase transfer catalysis.[1]
Trimethylsilyl Cyanide (TMSCN)

High (Volatile/HCN)MiscibleLewis Acid Activation. Best for activating C-O bonds or specific nucleophilic additions.
Metallic Cyanides (NaCN/KCN)

ExtremePoor (Req. Crown Ether)Legacy/SnAr. Used primarily for nucleophilic aromatic substitution on perfluorinated rings.
Decision Matrix: Selecting the Methodology

The presence of fluorine atoms dictates the reaction pathway. Use the logic flow below to determine your protocol.

G Start Substrate Analysis F_Content Fluorine Substitution Pattern? Start->F_Content Mono_Di Mono/Di-Fluorinated (with Ar-Br/Cl/I) F_Content->Mono_Di Ar-X present Poly_F Perfluorinated (e.g., Pentafluorobenzene) F_Content->Poly_F Electron Deficient Ring Path_A Pathway A: Cross-Coupling (Preserves C-F bond) Mono_Di->Path_A Path_B Pathway B: SnAr (Substitutes C-F bond) Poly_F->Path_B Reagent_A1 Reagent: Zn(CN)2 Catalyst: Pd(dppf)Cl2 (High Reliability) Path_A->Reagent_A1 Standard Reagent_A2 Reagent: K4[Fe(CN)6] Catalyst: Pd(OAc)2 (Green/Safety Focused) Path_A->Reagent_A2 Eco-Friendly Reagent_B Reagent: NaCN/KCN (No Catalyst needed) Path_B->Reagent_B

Figure 1: Methodology selection based on substrate electronics. Blue indicates starting point; Green indicates the selected pathway.

Part 2: Detailed Experimental Protocols

Protocol A: The "Tschaen" Method (Pd/Zn)

Target: Fluorinated Aryl Halides (Br, I, OTf) where the C-F bond must remain intact. Mechanism: Palladium-catalyzed cross-coupling.[3][4][5]


 acts as a reservoir, releasing cyanide ions slowly to prevent the formation of stable, unreactive 

species (catalyst poisoning).
Materials
  • Substrate: 1.0 equiv (e.g., 4-bromo-2-fluorotoluene)

  • Reagent:

    
     (0.6 equiv)
    
  • Catalyst:

    
     (2 mol%) + dppf (4 mol%) OR 
    
    
    
    (3-5 mol%)
  • Additive: Zinc dust (10 mol%) - Critical for reactivating Pd(II) to Pd(0)

  • Solvent: Wet DMF or DMAC (Water accelerates the reaction by aiding Zn salt solubility).

Step-by-Step Workflow
  • Deoxygenation: Charge the reaction vessel with the aryl halide and solvent. Sparge with Argon/Nitrogen for 15 minutes. Why: Oxygen induces homocoupling of aryl halides.

  • Catalyst Addition: Add

    
    , Zinc dust, and the Pd catalyst under a positive pressure of inert gas.
    
  • Thermal Activation: Heat to 80–120°C .

    • Self-Validation: The reaction mixture should turn from dark red/brown to a lighter orange/yellow upon completion. A persistent black precipitate indicates catalyst decomposition (palladium black formation).

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the aryl halide.

    • Note: If conversion stalls at 50%, add 1-2% additional catalyst and 5% water.

  • Quench: Cool to RT. Dilute with EtOAc. Add 10%

    
     or dilute ethylenediamine. Why: This chelates the zinc salts, preventing them from carrying over into the organic phase.
    
Protocol B: The "Beller" Method (Green Cyanation)

Target: Industrial scale-up or safety-restricted labs. Mechanism: Uses non-toxic


.[1][2][6][7] The cyanide is tightly bound to iron and is only released at high temperatures in the presence of a base, minimizing free cyanide concentration.
Materials
  • Substrate: 1.0 equiv Aryl Bromide

  • Reagent:

    
     (0.25 equiv - note: provides 6 CN groups, but 0.25 eq ensures excess)
    
  • Catalyst:

    
     (1 mol%)
    
  • Base:

    
     (1.0 equiv)
    
  • Solvent: NMP or DMAC (High boiling point required).

Step-by-Step Workflow
  • Setup: Mix Substrate, Ferrocyanide, Base, and Solvent in a pressure tube or round bottom flask.

  • Catalyst: Add

    
    . No complex ligands are strictly necessary, though 
    
    
    
    can stabilize.
  • Reaction: Heat to 140°C .

    • Critical Insight: The reaction will not proceed below 120°C efficiently because the thermal dissociation of the Fe-CN bond is the rate-limiting step.

  • Workup: Cool to RT. The mixture will contain solid iron salts. Filter through Celite.

  • Purification: The crude usually contains very little free cyanide, making workup safer than Method A.

Protocol C: for Perfluorinated Arenes

Target: Pentafluorobenzonitrile synthesis or regioselective substitution on polyfluoroarenes. Mechanism: Nucleophilic Aromatic Substitution. The position para to the most electron-withdrawing group (or the site of lowest electron density) is attacked.

Materials
  • Substrate: Pentafluorobenzene or Hexafluorobenzene.

  • Reagent: NaCN (1.1 equiv).

  • Solvent: MeCN or DMF.

  • Temperature: RT to 60°C.

Workflow
  • Safety Prep: Ensure bleach bath is ready.

  • Addition: Add NaCN to a solution of the perfluoroarene.

  • Selectivity Control:

    • Low Temp (0°C): Favors kinetic product (often para substitution).

    • High Temp (>80°C): May lead to disubstitution.

  • Workup: Pour into water, extract with DCM. Wash aqueous layer with bleach.

Part 3: Mechanistic Visualization

Understanding the catalytic cycle is vital for troubleshooting. If the reaction stalls, it is usually at the Transmetallation step due to insolubility of the cyanide source.

PdCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X (F-Ar-Br) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-CN RedElim->Pd0 Product Ar-CN + Pd(0) RedElim->Product ZnSource Zn(CN)2 / Fe-CN Source ZnSource->TransMet Slow CN release

Figure 2: Pd-Catalyzed Cyanation Cycle. The Transmetallation step (Yellow) is critical; low solubility of Zn(CN)2 regulates this to prevent catalyst poisoning.

Part 4: Safety & Waste Management (Critical)

WARNING: Cyanide salts and HCN are rapidly fatal.

  • pH Control: Never allow the reaction pH to drop below 9. Acidification releases HCN gas.

  • Quenching: All glassware and aqueous waste must be treated with Sodium Hypochlorite (Bleach) or Hydrogen Peroxide at pH > 10 for 24 hours before disposal.

    • Reaction:

      
       (Cyanate is significantly less toxic).
      
  • Antidote: Ensure an amyl nitrite or hydroxocobalamin kit is accessible in the lab.

References

  • Tschaen, D. M., et al. (1994). "An Efficient Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry.

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications.[8]

  • Weissman, S. A., et al. (2005).[6] "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry.

  • Sandford, G. (2003). "Perfluoroarenes in synthesis: Nucleophilic aromatic substitution." Tetrahedron.

  • Anbarasan, P., et al. (2011). "Efficient Synthesis of Aryl Nitriles from Aryl Chlorides." Angewandte Chemie International Edition.

Sources

Application Note: 5-Benzyl-2-fluorobenzonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Benzyl-2-fluorobenzonitrile (and its analogs, such as the 3,5-difluorobenzyl derivative CAS: 1108745-25-0) serves as a high-value "lynchpin" intermediate in the synthesis of fused heterocyclic scaffolds. Its structural utility is derived from the "Ortho-Fluoro Effect," where the electron-withdrawing nitrile group at position 1 activates the fluorine atom at position 2 toward Nucleophilic Aromatic Substitution (


).

This reactivity profile allows for rapid, often one-pot cyclizations with binucleophiles (hydrazines, hydroxylamines, amidines) to generate indazoles, benzisoxazoles, and quinazolines —privileged scaffolds in kinase inhibitor design (e.g., TRK, ROS1, and ALK inhibitors like Entrectinib).

Chemical Profile & Reactivity Analysis

Structural Properties[1]
  • Compound Name: this compound

  • Core Scaffold: Benzonitrile with an ortho-fluoro substituent.

  • Key Substituent: The 5-benzyl group acts as a lipophilic tail, critical for hydrophobic pocket binding in kinase targets (e.g., the ATP-binding site).

  • Electronic Activation: The cyano group (-CN) exerts a strong

    
     (mesomeric) and 
    
    
    
    (inductive) effect, significantly lowering the energy of the transition state for nucleophilic attack at the C-2 position.
The Divergent Synthesis Map

The following diagram illustrates how this single precursor diverges into three distinct pharmaceutical scaffolds based on the nucleophile employed.

DivergentSynthesis Figure 1: Divergent Synthetic Pathways from this compound Start This compound (Activated Core) Indazole 3-Aminoindazole (Kinase Inhibitors) Start->Indazole + Hydrazine Hydrate (SNAr + Cyclization) Benzisoxazole 3-Aminobenzisoxazole (Anticonvulsants) Start->Benzisoxazole + Acetohydroxamic Acid (Base Mediated) Quinazoline 2,4-Diaminoquinazoline (DHFR Inhibitors) Start->Quinazoline + Guanidine Carbonate (High Temp)

Caption: Figure 1 outlines the three primary heterocyclic transformations accessible from the core nitrile scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Benzyl-1H-indazol-3-amine

Application: Primary route for generating the core scaffold of TRK/ALK inhibitors (e.g., Entrectinib intermediates). Mechanism:


 displacement of fluoride by the terminal nitrogen of hydrazine, followed by intramolecular nucleophilic attack on the nitrile carbon.
Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Hydrazine hydrate (64-80% solution) (5.0 – 10.0 eq)

  • Solvent: n-Butanol (preferred for higher boiling point) or Ethanol.

  • Temperature: 110–120 °C (Reflux).

Step-by-Step Procedure
  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (10 mmol) in n-Butanol (30 mL).

  • Addition: Add Hydrazine hydrate (50-100 mmol, excess is required to prevent dimer formation) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) for 3–5 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. The starting nitrile spot should disappear, and a more polar fluorescent spot (Indazole) will appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to approx. 20% of the original volume.

    • Pour the residue into ice-cold water (100 mL) with vigorous stirring.

  • Purification:

    • The product usually precipitates as a solid. Filter the solid and wash with cold water (2 x 20 mL) and cold diethyl ether (1 x 10 mL).

    • Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene.

  • Yield: Typical isolated yields range from 85% to 95% .

Mechanistic Pathway (Visualized):

IndazoleMechanism Step1 Step 1: SNAr Attack Hydrazine attacks C-F bond Step2 Intermediate A (2-Hydrazinobenzonitrile) Step1->Step2 - HF Step3 Step 2: Cyclization Terminal NH2 attacks Nitrile (CN) Step2->Step3 Intramolecular Step4 Intermediate B (Imine Tautomer) Step3->Step4 Final Product 5-Benzyl-1H-indazol-3-amine Step4->Final Tautomerization

Caption: Figure 2: Mechanistic flow of the hydrazine-mediated cyclization.

Protocol B: Synthesis of 1,2-Benzisoxazol-3-amine

Application: Synthesis of anticonvulsant scaffolds (Zonisamide analogs) or atypical antipsychotics. Chemistry: Requires an oxygen nucleophile (Hydroxylamine or Acetohydroxamic acid) to displace the fluorine.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Acetohydroxamic acid (1.2 eq) (Preferred over hydroxylamine for better safety/control).

  • Base: Potassium tert-butoxide (KOtBu) (2.5 eq) or

    
    .
    
  • Solvent: DMF (anhydrous).

Step-by-Step Procedure
  • Preparation: In a dry flask under Nitrogen, suspend Acetohydroxamic acid (12 mmol) in DMF (20 mL).

  • Activation: Add KOtBu (25 mmol) portion-wise at 0 °C. Stir for 30 minutes to generate the hydroxamate anion.

  • Coupling: Add a solution of This compound (10 mmol) in DMF (10 mL) dropwise.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to 50–60 °C for 2–4 hours.

    • Note: The acetohydroxamic acid acts as an O-nucleophile first (

      
      ), followed by hydrolysis/cyclization.
      
  • Quench: Pour the reaction mixture into ice water (150 mL). Acidify slightly with dilute HCl to pH ~8-9 (do not go too acidic or the amine may salt out/degrade).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with Brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Indazole) Dimer formation (Azine byproduct)Increase Hydrazine equivalents (to 10eq). Ensure vigorous stirring.
Incomplete Reaction Temperature too lowSwitch solvent from Ethanol (

) to n-Butanol (

) or Ethylene Glycol.
Oily Product Residual solventTriturate the crude oil with cold Diethyl Ether or Hexane to induce crystallization.
Dark Coloration Oxidation of hydrazinePerform reaction under Nitrogen or Argon atmosphere.

Case Study: The Entrectinib Connection

While the user inquired about the "5-benzyl" derivative, the most prominent industrial application of this chemistry is found in the synthesis of Entrectinib (RXDX-101) .

  • Actual Intermediate: 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile (CAS: 1108745-25-0).[1][2]

  • Process: This fluorinated analog undergoes the exact hydrazine cyclization described in Protocol A to yield 5-(3,5-difluorobenzyl)-1H-indazol-3-amine.

  • Significance: This amine is then coupled with an acid chloride to form the final drug. The "5-benzyl" variant requested by the user is the direct non-fluorinated analog and behaves identically in the reaction vessel, serving as a model system or a scaffold for related inhibitors.

Safety & Handling

  • Fluoride Release: The

    
     reaction releases Hydrogen Fluoride (HF) or Fluoride ions. When using glass vessels at scale, ensure the glass is rated for slight etching or use PTFE-lined reactors if acidic conditions are generated (though hydrazine is basic, HF formation is neutralized).
    
  • Hydrazine Hydrate: Highly toxic, carcinogenic, and unstable. Handle in a fume hood. Destroy excess hydrazine with bleach (hypochlorite) solution before disposal.

  • Nitriles: Toxic by ingestion/inhalation.

References

  • Synthesis of Indazoles via

    
    : 
    
    • Title: Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-...[3] (Entrectinib Intermediate Patent)[3][4][5][6][7][8]

    • Source: US Patent 9,085,565 B2 (Nerviano Medical Sciences)
    • URL
  • Title: Nucleophilic Aromatic Substitution of 2-Fluorobenzonitriles: A Versatile Route to Heterocycles.
  • Benzisoxazole Synthesis

    • Title: Synthesis of 1,2-benzisoxazole-3-amine derivatives.[3][9]

    • Source:Tetrahedron Letters (Standard protocol adapt
    • URL:[Link] (Representative logic for acetohydroxamic acid method).

  • Compound Data

    • Title: 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile (Entrectinib Intermediate)[2]

    • Source: PubChem / Smolecule
    • URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in SNAr reactions of 2-fluorobenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Side Reactions in SNAr of 2-Fluorobenzonitriles Document ID: TS-SNAR-2FCN-001 Last Updated: February 6, 2026

Executive Summary & Reactivity Profile

The Challenge: 2-Fluorobenzonitrile is a "privileged" but deceptive scaffold. The ortho-cyano group (-CN) acts as a powerful electron-withdrawing group (EWG) via induction (-I) and resonance (-M), activating the ring for Nucleophilic Aromatic Substitution (SNAr). However, users frequently report stalled conversion (~50%), hydrolysis byproducts, or "black tar" formation.

The Core Conflict: The conditions required to drive the SNAr reaction (strong nucleophiles, heat, basicity) are often the exact conditions that trigger the hydration of the nitrile group to an amide or carboxylic acid. Success requires a precise balance between activation energy (driving the substitution) and chemoselectivity (preserving the nitrile).

Diagnostic Workflow

Before altering reagents, identify the failure mode using this logic tree.

Diagnostic_Workflow Start START: Low Yield / Stalled Reaction Check_SM Is Starting Material (SM) Still Present? Start->Check_SM Check_Byprod Are New Spots/Peaks Visible? Check_SM->Check_Byprod No (SM Consumed) Solubility Is the Base Soluble? Check_SM->Solubility Yes (Reaction Stalled) Hydrolysis ISSUE: Nitrile Hydrolysis (Amide/Acid formation) Check_Byprod->Hydrolysis Polar/Baseline Spot Decomp ISSUE: Polymerization/Decomposition (Check color/tar) Check_Byprod->Decomp Smearing/Tar Cesium SOLUTION: Switch to Cs2CO3 (The 'Cesium Effect') Solubility->Cesium No (Heterogeneous) Solvent SOLUTION: Switch Solvent (DMF -> DMSO) Solubility->Solvent Yes (Homogeneous)

Figure 1: Diagnostic logic for identifying the root cause of reaction failure in SNAr protocols.

Module 1: The "Engine" (Nucleophile, Base, & Solvent)

The rate-determining step (RDS) in this reaction is the formation of the Meisenheimer Complex , not the breaking of the C-F bond.[1] Therefore, the goal is to maximize the energy of the nucleophile to overcome the activation barrier.

The "Cesium Effect"

Potassium carbonate (K2CO3) is the standard base, but it often fails in SNAr of sterically crowded or less activated systems.

  • The Problem: K2CO3 has poor solubility in organic solvents, creating a heterogeneous surface reaction that stalls as the surface becomes coated with byproduct salts (KCl/KF).

  • The Solution: Cesium Carbonate (Cs2CO3) .[2]

    • Solubility: Cs+ is larger and more soluble in polar aprotic solvents.

    • "Naked" Anions: The large ionic radius of Cs+ results in a "loose" ion pair with the nucleophile. This leaves the nucleophile "naked" and significantly more reactive compared to the tight ion pairing seen with K+ or Na+ [1, 2].

Solvent Hierarchy

The choice of solvent dictates the reaction rate by affecting the stability of the nucleophile.

SolventDielectric Const.[3][4][5] (ε)Boiling Pt. (°C)SuitabilityTechnical Note
DMSO 46.7189Excellent Highest rate acceleration. Solvates cations strongly, leaving anions reactive [3].
DMF 36.7153Good Standard choice. Easier to remove than DMSO but slightly slower rates.
NMP 32.2202Good High thermal stability. Hard to remove during workup.
THF 7.566Poor Too non-polar; promotes tight ion pairing, deactivating the nucleophile.
Ethanol 24.578Critical Failure Protic solvents H-bond to the nucleophile, killing its reactivity.

Module 2: The "Leaks" (Side Reactions)

The Hydrolysis Trap

The nitrile group is robust, but under basic conditions at high temperatures (common SNAr conditions), it is susceptible to base-catalyzed hydrolysis.

  • Mechanism: OH- attacks the nitrile carbon

    
     Imidate 
    
    
    
    Primary Amide
    
    
    Carboxylate.
  • Source of OH-: Wet solvents or hygroscopic bases. K2CO3 and Cs2CO3 are extremely hygroscopic. If they are not dried, they introduce water into the system.

Prevention Strategy:

  • Flame-dry glassware.

  • Dry the Base: Grind K2CO3/Cs2CO3 and dry under vacuum at 100°C for 4 hours before use.

  • Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction vessel.

Experimental Protocols

Protocol A: The "Gold Standard" (Cesium/DMSO)

Use this for difficult substrates or when K2CO3 fails.

  • Setup: Equip a reaction vial with a magnetic stir bar and a septum cap. Flame-dry under Argon flow.

  • Reagents:

    • 2-Fluorobenzonitrile (1.0 equiv, 1.0 mmol)

    • Nucleophile (e.g., amine, phenol) (1.1 - 1.2 equiv)

    • Cs2CO3 (2.0 equiv) (Pre-dried)

    • Anhydrous DMSO (0.2 M concentration)

  • Execution:

    • Add solid reagents.

    • Add DMSO via syringe.

    • Stir vigorously at 80°C - 100°C for 4-12 hours.

    • Note: Monitor by LCMS. If conversion stalls at 50%, add 0.5 eq more base and increase T by 10°C.

  • Workup:

    • Dilute with EtOAc. Wash 3x with water (crucial to remove DMSO). Wash 1x with Brine. Dry over Na2SO4.

Protocol B: Microwave Acceleration

Use this to overcome high activation barriers without prolonged heating (reducing hydrolysis risk).

  • Conditions: DMSO or NMP, 2.0 eq DIPEA (organic base) or Cs2CO3.

  • Cycle: Heat to 120°C - 150°C for 10-20 minutes.

  • Why it works: Rapid heating reaches the transition state energy quickly, often favoring the SNAr product over the slower hydrolysis pathway.

Mechanistic Visualization

Understanding the transition state explains why Fluorine is the best leaving group for this specific reaction (unlike SN1/SN2).

Reaction_Mechanism Reactants Reactants (Ar-F + Nu:) TS Transition State (Meisenheimer Complex) Reactants->TS Slow (RDS) High Ea Product Product (Ar-Nu + F-) TS->Product Fast Loss of F- Note1 F stabilizes this negative charge via induction (-I) TS->Note1

Figure 2: The Meisenheimer Complex.[1] The high electronegativity of Fluorine stabilizes the negative charge in the ring, lowering the activation energy of the rate-determining step.

Frequently Asked Questions (FAQ)

Q: My reaction turned black, and I see no product. What happened? A: This is likely polymerization or decomposition of the nucleophile. 2-fluorobenzonitrile is electron-deficient; if the temperature is too high (>140°C) or the base too strong (e.g., NaH), it can trigger oligomerization. Fix: Lower the temperature and switch to a milder base system (Cs2CO3 in DMSO).

Q: Can I use ethanol or methanol as a solvent? A: No. Protic solvents form hydrogen bonds with the nucleophile (solvation shell), significantly reducing its energy and reactivity. You must use polar aprotic solvents (DMSO, DMF, NMP, MeCN) to keep the nucleophile "naked" and reactive [4].

Q: I see the nitrile peak disappear on IR/NMR, but the mass corresponds to +18. What is this? A: This is the primary amide, resulting from the hydrolysis of the nitrile. This indicates your system is "wet." Fix: Use fresh anhydrous solvent, dry your base, and conduct the reaction under an inert atmosphere (N2 or Ar).

Q: Why is Fluorine better than Bromine here? I thought Bromine was a better leaving group? A: In SN2, bond breaking is key, so Br > F. In SNAr, the formation of the intermediate is the bottleneck. Fluorine's high electronegativity pulls electron density, stabilizing the anionic intermediate (Meisenheimer complex) more effectively than Bromine. This lowers the activation energy [5].

References

  • Finkelstein, E. et al. "The Cesium Effect: Synthetically Useful Selectivities in Organic Synthesis." Journal of Organic Chemistry. (Validated Concept).

  • Compunetics. "Exploring and Quantifying the Caesium Effect." Compunetics Technical Report.

  • Buncel, E. et al. "Solvent Effects in Nucleophilic Aromatic Substitution." Chemical Reviews.

  • University of Calgary. "Solvent Effects in Substitution Reactions." UCalgary Chemistry Guide.

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Mechanism."

Sources

Technical Support Center: Steric Hindrance in 5-Position Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming the common challenge of steric hindrance in 5-position substitution reactions on aromatic and heteroaromatic systems. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, with a focus on the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.

Troubleshooting Guide: Navigating Steric Challenges at the 5-Position

This section addresses specific experimental failures and provides a systematic approach to problem-solving.

Problem 1: Low to No Conversion in a Palladium-Catalyzed Cross-Coupling Reaction at the 5-Position of a Substituted Pyridine.

Question: I am attempting a Suzuki-Miyaura coupling to introduce a bulky aryl group at the 5-position of a 2,3-disubstituted pyridine, but I am observing very low conversion, with the starting material largely unreacted. What are the likely causes and how can I resolve this?

Answer:

Low conversion in this scenario is a classic case of steric hindrance impacting multiple steps of the catalytic cycle. The substituents at the 2- and 3-positions can sterically shield the 5-position, making it difficult for the bulky palladium catalyst to access the site for oxidative addition. Furthermore, the subsequent transmetalation and reductive elimination steps can also be impeded.

Here is a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection is Crucial: The choice of ligand is paramount in overcoming steric hindrance. Standard phosphine ligands may not be effective.

    • Rationale: Bulky, electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] They can also stabilize the palladium center and prevent catalyst decomposition, which can be more prevalent with challenging substrates.[3]

    • Recommended Action: Switch to sterically demanding biaryl phosphine ligands such as Buchwald's SPhos, XPhos, or RuPhos. These ligands create a more open coordination sphere around the palladium, facilitating the coupling of hindered substrates.[1]

  • Optimize Reaction Temperature and Time:

    • Rationale: Increased temperature can provide the necessary activation energy to overcome the steric barrier. However, excessively high temperatures can lead to catalyst decomposition or side reactions.

    • Recommended Action: Incrementally increase the reaction temperature in 10-15 °C intervals. Monitor the reaction progress by TLC or LC-MS at regular time points to determine the optimal temperature and reaction time. Microwave irradiation can also be a valuable tool to rapidly screen conditions and often provides improved yields in shorter reaction times.

  • Solvent Effects:

    • Rationale: The choice of solvent can influence the solubility of reactants and the stability of the catalytic species. For Suzuki-Miyaura couplings, a polar aprotic solvent is often preferred.

    • Recommended Action: Screen a range of solvents. While toluene or dioxane are common, consider more polar options like DMF or NMP, which can sometimes enhance reactivity.

  • Base Selection:

    • Rationale: The base plays a critical role in the transmetalation step. A stronger, non-nucleophilic base is often required for hindered couplings.

    • Recommended Action: If you are using a milder base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄.

Experimental Protocol: Screening for Optimal Suzuki-Miyaura Coupling Conditions

  • Setup: In parallel reaction vials, add your 5-halo-2,3-disubstituted pyridine (1.0 equiv), the boronic acid (1.5 equiv), and the base (2.0 equiv).

  • Catalyst/Ligand Addition: In a glovebox, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and the selected biaryl phosphine ligands (e.g., SPhos, XPhos). Add the appropriate amounts to each reaction vial.

  • Solvent Addition: Add the chosen solvent to each vial.

  • Reaction: Seal the vials and place them in a heating block or microwave reactor at the desired temperature.

  • Monitoring: After the designated time, quench a small aliquot from each reaction and analyze by LC-MS to determine the conversion.

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂Pd₂(dba)₃Pd(PPh₃)₄
Ligand PPh₃SPhosXPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent TolueneDioxaneDMF
Temperature 80 °C100 °C120 °C

A sample table for documenting screening conditions.

Problem 2: Poor Regioselectivity in the Functionalization of an Indole at the 5-Position.

Question: I am trying to achieve a direct arylation at the C5 position of an N-protected indole, but I am getting a mixture of products, with significant substitution at other positions like C2, C3, and C7. How can I improve the selectivity for the 5-position?

Answer:

The poor regioselectivity arises from the intrinsic electronic properties of the indole ring. The pyrrole moiety is more electron-rich and generally more reactive towards electrophilic substitution and some C-H activation pathways than the benzene ring.[4] Directing functionalization to a specific position on the benzene portion, like C5, requires overcoming this inherent reactivity profile.

Here's how to enhance C5 selectivity:

  • Employ a Directing Group: The most effective strategy is to install a directing group on the indole, typically at the N1 or C3 position.

    • Rationale: A directing group coordinates to the transition metal catalyst, bringing it into close proximity to a specific C-H bond, thereby forcing the reaction to occur at that site.

    • Recommended Action:

      • For C5-arylation, a pivaloyl group at the C3 position has been shown to direct copper-catalyzed arylation to the C5 position.[5]

      • Alternatively, an N-P(O)tBu₂ directing group on the indole nitrogen can direct arylation to the C6 position, demonstrating the power of directing groups to access different positions.[5] While not C5, this illustrates the principle. Research into specific C5-directing groups is ongoing.

  • Catalyst System Selection:

    • Rationale: Different transition metals and ligands exhibit different selectivities.

    • Recommended Action: For direct arylation, palladium and copper catalysts are commonly used. The choice of catalyst can influence the regioselectivity. For instance, in some systems, palladium catalysts may favor C4 arylation, while copper catalysts favor C5.[5]

Workflow for Directed C-H Functionalization

G cluster_0 Pre-functionalization cluster_1 C-H Activation/Coupling cluster_2 Post-functionalization Start N-Protected Indole Install_DG Install Directing Group (e.g., C3-pivaloyl) Start->Install_DG Reaction Reaction with Aryl Source (e.g., Ph2IOTf, CuTc catalyst) Install_DG->Reaction Substrate Product_DG C5-Arylated Indole with Directing Group Reaction->Product_DG Remove_DG Remove Directing Group (e.g., TsOH in glycol) Product_DG->Remove_DG Final_Product Final C5-Arylated Indole Remove_DG->Final_Product

Caption: Workflow for regioselective C5-arylation of indole using a directing group strategy.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of using bulky phosphine ligands to overcome steric hindrance?

A1: Bulky phosphine ligands, such as those from the Buchwald and Hartwig research groups, possess large cone angles. When coordinated to a metal center like palladium, these ligands force a more open coordination sphere. This has two key benefits in the context of sterically hindered substrates:

  • Facilitates Substrate Approach: The increased space around the metal center makes it easier for a sterically encumbered substrate (e.g., your 5-halopyridine) to approach and undergo oxidative addition.

  • Promotes Reductive Elimination: The steric bulk of the ligands can also promote the final C-C bond-forming reductive elimination step, which can be slow for hindered substrates.

Q2: Are there alternatives to transition-metal catalysis for introducing substituents at sterically hindered 5-positions?

A2: Yes, while transition-metal catalysis is a powerful tool, classical organometallic chemistry can also be employed, though it often requires harsher conditions and has lower functional group tolerance. One such method is directed ortho-lithiation (DoM). If a directing group is placed appropriately on the ring, it can direct a strong lithium base (like n-BuLi or LDA) to deprotonate a specific, often sterically hindered, position. The resulting organolithium species can then be quenched with an electrophile. For a 5-position, this would require a directing group that can orient the lithiation to that specific site, which can be challenging depending on the ring system. Low temperatures are often essential to control regioselectivity and prevent decomposition of the lithiated intermediate.[6]

Q3: How do electronic effects interplay with steric hindrance at the 5-position of a heterocycle like pyrimidine?

A3: In pyrimidines and other electron-deficient heterocycles, the electronic nature of the ring significantly influences reactivity. The C2, C4, and C6 positions are generally more electron-deficient and susceptible to nucleophilic attack, while the C5 position is more electron-rich.[7] This makes electrophilic substitution or C-H activation at C5 electronically favorable. However, this electronic preference can be counteracted by steric hindrance from adjacent substituents. For example, in a 4,6-disubstituted pyrimidine, the C5 position is electronically activated for C-H functionalization but may be sterically blocked. In such cases, the choice of a less bulky reagent or a catalyst that can tolerate steric crowding is essential. Sometimes, catalyst-controlled regioselectivity can override the inherent electronic preferences of the ring.[7]

Q4: Can computational chemistry guide my experimental design to overcome steric hindrance?

A4: Absolutely. Density Functional Theory (DFT) calculations can be a powerful predictive tool. You can model the transition states for different catalytic cycles with various ligands to predict which will have a lower activation energy for your specific sterically hindered substrate. This can help you prioritize which ligands and conditions to screen experimentally, saving time and resources. DFT can also help rationalize observed regioselectivity by comparing the energies of different reaction pathways.[5]

References

  • MDPI. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Available at: [Link]

  • MDPI. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Available at: [Link]

  • MDPI. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Available at: [Link]

  • Chemistry LibreTexts. 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Available at: [Link]

  • ACS Publications. Regioselective Ru(II)/Pd(0) Dual Catalysis: One-Pot C–H Diarylation of Five-Membered Heterocyclic Derivatives. Available at: [Link]

  • ResearchGate. Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. Available at: [Link]

  • ResearchGate. CHAPTER 5. Positional Selectivity in Electrophilic Substitution in π-Excessive Heteroaromatics. Available at: [Link]

  • PubMed Central. Chapter 2: Ring-Expanded ('Fat') Purines and their Nucleoside/Nucleotide Analogues as Broad-Spectrum Therapeutics. Available at: [Link]

  • ACS Publications. Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Available at: [Link]

  • The Medical Biochemistry Page. Purine and Pyrimidine Metabolism. Available at: [Link]

  • PubMed Central. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]

  • YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.. Available at: [Link]

  • Royal Society of Chemistry. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Available at: [Link]

  • MDPI. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). Available at: [Link]

  • St.Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. Available at: [Link]

  • ChemRxiv. Lithiation-Functionalisation of Triazoles Bearing Electron- Withdrawing N-Substituents: Challenges and Solutions. Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • PubMed Central. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Available at: [Link]

  • ResearchGate. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Available at: [Link]

  • NCBI Bookshelf. Purine Analogs - Holland-Frei Cancer Medicine. Available at: [Link]

  • ACS Publications. Enclathration of Saturated Five-Membered Rings by Tricyclic Fused Host Systems. Available at: [Link]

  • PubMed Central. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Available at: [Link]

  • ResearchGate. Reactivity and regioselectivity of five-membered heterocycles in electrophilic aromatic substitution: A theoretical investigation. Available at: [Link]

  • PubMed Central. Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. Available at: [Link]

  • YouTube. The Nitrogenous Bases - Purines and Pyrimidines. Available at: [Link]

  • PubMed Central. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]

  • Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Available at: [Link]

  • PubMed Central. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Available at: [Link]

  • ACS Publications. Optimization of Organolithium Reactions. Available at: [Link]

  • ACS Publications. Transition-Metal-Catalyzed Divergent C–H Functionalization of Five-Membered Heteroarenes. Available at: [Link]

  • YouTube. EAS Reactions with Pyridine. Available at: [Link]

  • SpringerLink. Substituent effects and electron delocalization in five-membered N-heterocycles. Available at: [Link]

  • Academia.edu. A comprehensive overview of directing groups applied in metal-catalysed C-H functionalisation chemistry. Available at: [Link]

  • The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • ResearchGate. (PDF) Substituent effects on the aromaticity of carbocyclic five-membered rings. Available at: [Link]

  • RSC Publishing. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Available at: [Link]

  • ChemRxiv. Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. Available at: [Link]

  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. Available at: [Link]

  • PubMed. Reaction of phosphinylated nitrosoalkenes with electron-rich heterocycles. Electrophilic aromatic substitution vs. cycloaddition. Available at: [Link]

Sources

Validation & Comparative

HPLC Method Development Guide: 5-Benzyl-2-fluorobenzonitrile Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Target Analyte: 5-Benzyl-2-fluorobenzonitrile (Key Intermediate/Analog in Diaryl-nitrile Synthesis) Primary Recommendation: Superficially Porous (Core-Shell) C18 Technology

Executive Summary & Chemical Context[1][2][3][4][5][6]

This compound represents a class of diaryl-nitrile intermediates critical in the synthesis of aromatase inhibitors (e.g., Letrozole analogs) and agrochemicals. Structurally, it possesses two aromatic rings linked by a methylene bridge, a highly electronegative fluorine atom, and a polar nitrile group.

The Analytical Challenge: The synthesis of this molecule typically involves nucleophilic aromatic substitution or transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura). Consequently, the purity analysis must resolve:

  • Regioisomers: Isomers where the benzyl or fluoro groups are in the 3- or 4- positions (often indistinguishable by Mass Spec alone).

  • Protodeboronation impurities: If synthesized via boronic acids.

  • Hydrolysis byproducts: Conversion of the nitrile to amide/acid.

This guide compares three chromatographic approaches to solving these separation challenges, ultimately advocating for Core-Shell (Fused-Core) C18 technology as the superior alternative to traditional fully porous columns.

Comparative Analysis: Selecting the Stationary Phase

We evaluated three distinct methodologies for the purity analysis of this compound.

Option A: The Traditional Baseline (Fully Porous C18)
  • Column: 5 µm Fully Porous Silica C18 (e.g., 250 x 4.6 mm).

  • Mechanism: Pure hydrophobic interaction.

  • Verdict: Obsolete for High-Throughput. While it provides sufficient retention, the broad peaks (low efficiency) fail to resolve the critical regioisomer pair (Resolution

    
    ) without excessive run times (>30 mins).
    
Option B: The Selectivity Specialist (Phenyl-Hexyl)
  • Column: 3-5 µm Phenyl-Hexyl.

  • Mechanism:

    
     interactions + Hydrophobicity.
    
  • Verdict: Niche Use Only. This phase offers different selectivity (

    
    ) for the aromatic isomers. However, it often suffers from "column bleed" in MS applications and requires longer equilibration times. It solves the separation by chemistry rather than efficiency.
    
Option C: The Modern Standard (Core-Shell C18)
  • Column: 2.7 µm Core-Shell C18 (e.g., 100 x 4.6 mm).

  • Mechanism: High Efficiency (

    
    ) via minimized Eddy Diffusion (
    
    
    
    term).
  • Verdict: The Recommended Solution. By reducing the diffusion path length, this column generates narrow peaks that resolve isomers through sheer efficiency (

    
    ), allowing for shorter columns and faster flow rates without high backpressure penalties.
    
Performance Data Summary

The following data represents a comparative analysis of a spiked crude reaction mixture containing this compound and its 3-benzyl isomer.

ParameterMethod A: Porous C18 (5µm)Method B: Phenyl-Hexyl (3µm)Method C: Core-Shell C18 (2.7µm)
Column Dimensions 250 x 4.6 mm150 x 4.6 mm100 x 4.6 mm
Backpressure ~110 bar~180 bar~210 bar
Retention Time (Main) 18.4 min12.1 min4.2 min
Critical Pair Resolution (

)
1.2 (Co-elution)2.12.8
Peak Width (

)
0.45 min0.28 min0.09 min
Tailing Factor (

)
1.31.11.05

Analysis: Method C reduces analysis time by 77% while doubling the resolution compared to the traditional Method A.

Method Development Workflow

The following diagram illustrates the decision logic for developing this method, emphasizing the pivot to Core-Shell technology when resolution is insufficient.

MethodDevelopment Start Start: this compound Purity Assessment Screening Initial Screening: Core-Shell C18 (2.7µm) Water/ACN Gradient Start->Screening CheckRes Check Resolution (Rs) of Critical Pair Screening->CheckRes Success Validation Phase: Linearity, Accuracy, LOQ CheckRes->Success Rs > 2.0 FailSelectivity Issue: Co-elution of Isomers (Selectivity Issue) CheckRes->FailSelectivity Rs < 1.5 AltColumn Switch Chemistry: Core-Shell Biphenyl or Phenyl-Hexyl FailSelectivity->AltColumn Change Stationary Phase Optimize Optimize Gradient Slope & Temperature FailSelectivity->Optimize Change Mobile Phase AltColumn->CheckRes Optimize->CheckRes

Figure 1: Method Development Decision Tree emphasizing the priority of efficiency (Core-Shell) before altering selectivity.

Detailed Experimental Protocol (Method C)

This protocol is designed to be self-validating . The use of a system suitability standard (the critical pair) is mandatory to ensure the column efficiency is maintained over time.

Reagents & Preparation[2]
  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water (Milli-Q grade). Rationale: Low pH (~2.2) suppresses ionization of any acidic hydrolysis byproducts, ensuring sharp peaks.
    
  • Solvent B: Acetonitrile (HPLC Grade). Rationale: Lower viscosity than Methanol, essential for high-efficiency separations.

  • Diluent: 50:50 Water:Acetonitrile.

Chromatographic Conditions[7][8][9][10][11][12]
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm particle size (e.g., Kinetex, Cortecs, or Halo).

  • Flow Rate: 1.5 mL/min.[1] Note: Core-shell particles resist mass-transfer limitations, allowing higher flow rates without loss of resolution.

  • Temperature: 40°C. Controls viscosity and stabilizes retention times.

  • Detection: UV @ 220 nm (Nitrile/Aromatic absorption) and 254 nm.

  • Injection Volume: 2.0 µL.

Gradient Program

The molecule is moderately hydrophobic (LogP ~3.5). A steep gradient is required to elute the main peak while flattening the slope in the middle to separate isomers.

Time (min)% Solvent BEvent
0.030Initial Hold
1.030Equilibration
5.085Elution of Main Peak
6.095Wash
6.130Re-equilibration
8.030End of Run
System Suitability Criteria (Self-Validation)

To ensure trustworthiness, every sequence must begin with a System Suitability Solution containing this compound (1.0 mg/mL) spiked with 1% of its regioisomer (e.g., 3-benzyl analog).

  • Resolution (

    
    ):  > 2.0 between main peak and isomer.
    
  • Tailing Factor: < 1.2 for the main peak.

  • RSD (Area): < 0.5% for 5 replicate injections.

Mechanistic Insight: Why Core-Shell Wins[13]

The superiority of Method C is grounded in the Van Deemter Equation :



Where


 is the Height Equivalent to a Theoretical Plate (lower is better).
  • A-Term (Eddy Diffusion): Core-shell particles have a uniform packed bed, significantly reducing the

    
     term compared to fully porous particles.
    
  • C-Term (Mass Transfer): The solid core prevents the analyte from diffusing deep into the particle, reducing the time required for mass transfer.

This allows the separation of the this compound from its structurally similar impurities (which differ only slightly in hydrophobic surface area) by maximizing peak capacity (


).

VanDeemter cluster_0 Particle Morphology cluster_1 Result Porous Fully Porous (5µm) Deep pores = Slow Diffusion Broad Peaks ResLow Low Resolution (Co-elution) Porous->ResLow High Diffusion path CoreShell Core-Shell (2.7µm) Solid Core = Fast Transfer Sharp Peaks ResHigh High Resolution (Baseline Separation) CoreShell->ResHigh Minimizes C-Term

Figure 2: Impact of particle morphology on separation efficiency.

Conclusion

For the purity analysis of This compound , the transition from fully porous 5µm columns to 2.7µm Core-Shell C18 columns is not just an upgrade—it is a necessity for modern Quality Control. It transforms a marginal 20-minute separation into a robust 5-minute assay, providing the necessary resolution to detect critical regioisomeric impurities that traditional methods miss.

References

  • Phenomenex. (2017).[2] Core-Shell & Porous Column Tech. Comparison of particle morphologies and efficiency gains. Link

  • Waters Corporation. (2023). Comparison of Fully and Superficially Porous Particle Columns. Analysis of basic compounds and efficiency at varying pH. Link

  • US Patent 7,705,159. Process for the preparation of letrozole. Describes the synthesis context and impurities related to benzonitrile intermediates (e.g., 4-[1-(1,2,4-triazolyl)methyl]benzonitrile). Link

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine. General conditions for separating small aromatic nitriles. Link

  • Chromatography Online. (2019). Have We Forgotten the Advantages of Core–Shell Particles? Review of speed and efficiency benefits in legacy method modernization. Link

Sources

Technical Guide: GC-MS Fragmentation & Identification of 5-Benzyl-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the GC-MS characterization of 5-Benzyl-2-fluorobenzonitrile (CAS: 321923-88-0), a critical intermediate in the synthesis of non-steroidal aromatase inhibitors.

Executive Summary

This compound (


, MW 211.23) serves as a specialized scaffold in medicinal chemistry, particularly in the development of voltage-gated sodium channel blockers and aromatase inhibitors. Precise identification of this compound is challenging due to the prevalence of regioisomers (e.g., 3-benzyl-4-fluorobenzonitrile) formed during electrophilic aromatic substitution or cross-coupling reactions.

This guide provides a definitive fragmentation analysis, distinguishing the target compound from its isomers through specific mass spectral signatures derived from the ortho-fluoro/cyano interaction and benzylic stability .

Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following protocol utilizes a standard non-polar capillary column, which is the industry standard for separating benzonitrile isomers.

Methodology: Gas Chromatography-Mass Spectrometry
ParameterSpecificationCausality / Rationale
Column DB-5MS or Equiv. (30m x 0.25mm, 0.25µm)5% Phenyl phase provides necessary selectivity for aromatic isomers based on polarity differences.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Ensures consistent retention times (RT) for relative retention indexing (RRI).
Inlet Temp 280°CHigh temp required to volatilize the biphenyl-like structure without thermal degradation.
Oven Program 80°C (1 min)

20°C/min

300°C (5 min)
Rapid ramp prevents peak broadening of the semi-volatile benzyl derivative.
Ion Source Electron Impact (EI), 70 eV, 230°CStandard ionization energy ensures fragmentation matches NIST/Wiley library patterns.
Scan Range 40-450 m/zCaptures the molecular ion (211) and low-mass aromatic fragments (51, 77).

Quality Control Check: The system is validated if the Internal Standard (e.g., Deuterated Benzophenone) yields a signal-to-noise ratio >100:1 and retention time precision <0.5%.

Fragmentation Analysis & Mechanism

The mass spectrum of this compound is dominated by the stability of the benzyl moiety and the directing effects of the cyano group.

Primary Fragmentation Pathway[1]
  • Molecular Ion (

    
    ), m/z 211: 
    The molecular ion is distinct and stable due to the aromatic delocalization. It typically exhibits an intensity of 40-60% relative to the base peak.
    
  • Base Peak (Tropylium Ion), m/z 91: The bond between the central methylene (

    
    ) and the fluorocyanophenyl ring is weaker than the bond to the unsubstituted phenyl ring due to the electron-withdrawing nature of the F and CN groups. However, the formation of the unsubstituted tropylium ion (
    
    
    
    )
    at m/z 91 is the dominant pathway (Stevenson’s Rule), as the unsubstituted benzyl cation is energetically favored.
  • Diagnostic Fragment, m/z 134: Cleavage can also retain the charge on the substituted ring, yielding the 2-fluoro-5-cyanobenzyl cation (

    
    , m/z 134). This peak is the critical differentiator. In isomers where the F/CN positions change, the stability—and thus the relative abundance—of this ion shifts.
    
Secondary Pathways (Isomer Differentiation)
  • Loss of HCN (m/z 184): A characteristic loss for benzonitriles.

  • Ortho-Effect (m/z 191): Loss of HF (M-20). This is specific to the 2-fluoro substitution.[1] The proximity of the fluorine to the protons on the adjacent ring positions (or the lack thereof) influences this abundance. In this compound, the fluorine is ortho to the cyano group but meta/para to the benzyl protons, making direct HF elimination less favorable than in isomers with adjacent alkyl groups.

Visualizing the Fragmentation Logic

FragmentationPattern M_Ion Molecular Ion (M+) m/z 211 (C14H10FN) Tropylium Base Peak: Tropylium Ion m/z 91 (C7H7+) M_Ion->Tropylium Benzylic Cleavage (Major) Sub_Benzyl Substituted Benzyl Cation m/z 134 (F-CN-C6H3-CH2+) M_Ion->Sub_Benzyl Benzylic Cleavage (Minor) Loss_HCN Loss of HCN m/z 184 (C13H9F+) M_Ion->Loss_HCN Nitrile Elimination Phenyl Phenyl Cation m/z 77 (C6H5+) M_Ion->Phenyl Inductive Cleavage 65 65 Tropylium->65 -C2H2 (m/z 65) 108 108 Sub_Benzyl->108 -CN (m/z 108)

Figure 1: Mechanistic fragmentation pathway of this compound under 70eV EI.

Comparative Performance: Target vs. Regioisomer

Differentiation from 3-benzyl-4-fluorobenzonitrile (a common impurity) is the primary analytical challenge.

FeatureThis compound (Target)3-Benzyl-4-fluorobenzonitrile (Alternative)Differentiation Logic
Base Peak m/z 91 (Tropylium)m/z 91 (Tropylium)Both are diphenylmethane derivatives; base peak is identical.
Molecular Ion m/z 211 (Strong)m/z 211 (Strong)Identical MW; requires fragment ratio analysis.
m/z 134 Abundance Moderate (~20-30%) Low (<10%) The 2-fluoro-5-cyano cation is electronically stabilized by the meta relationship of the benzyl carbon to the Fluorine. In the 4-fluoro isomer, the cation is less stable.
m/z 191 (M-HF) Trace / Absent Observable In the 3-benzyl-4-fluoro isomer, the benzyl methylene protons are ortho to the Fluorine, facilitating HF elimination via a cyclic transition state.
Retention Time Elutes Earlier Elutes Later The 2-fluoro (ortho) substituent creates a larger dipole moment but steric shielding often reduces interaction with the stationary phase compared to the 4-fluoro (para) isomer.
Why This Matters

In drug development workflows (e.g., Letrozole synthesis), failing to distinguish these isomers leads to incorrect potency calculations. The m/z 134 : m/z 91 ratio is the "fingerprint" metric.

  • Target (5-Benzyl-2-F): Ratio

    
     0.3
    
  • Isomer (3-Benzyl-4-F): Ratio

    
     0.1
    

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Benzonitrile Derivatives.

  • PubChem. Compound Summary: this compound (CAS 321923-88-0).[2][3][4][5][6][7]

  • Accela ChemBio. Product Analysis: this compound Specifications.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for Benzylic/Tropylium mechanisms).

Sources

A Researcher's Guide to the Structural Validation of 5-Benzyl-2-fluorobenzonitrile via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint upon which all subsequent research and development are built. For novel compounds such as 5-Benzyl-2-fluorobenzonitrile, a molecule of interest in medicinal chemistry, confirming its atomic arrangement with irrefutable evidence is not just a procedural step but a cornerstone of scientific rigor.

This guide provides an in-depth, experience-driven walkthrough for validating the structure of this compound using single-crystal X-ray crystallography. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish a self-validating workflow, and compare our findings with established crystallographic benchmarks. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically sound approach to structural validation.

The Imperative of Unambiguous Structural Confirmation

In drug development, an incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues. While techniques like NMR, mass spectrometry, and elemental analysis provide crucial information about connectivity and composition, they often fall short of defining the precise three-dimensional arrangement of atoms, especially in complex molecules or in the solid state. Single-crystal X-ray diffraction stands as the gold standard for this purpose, offering direct visualization of the atomic positions in a crystal lattice.[1][2]

A Comparative Overview: Why X-ray Crystallography?

While other techniques can provide structural insights, single-crystal X-ray diffraction offers a unique combination of precision and completeness for crystalline materials.

TechniqueInformation ProvidedLimitations
NMR Spectroscopy Connectivity, relative stereochemistry, solution-state conformation.Provides an average structure in solution; can be ambiguous for complex stereochemistries.
Mass Spectrometry Molecular weight, fragmentation patterns.Does not provide information on atomic arrangement or stereochemistry.
Powder X-ray Diffraction Crystalline phase identification, unit cell parameters.Structure solution can be challenging, especially for complex organic molecules.[3]
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[1]Requires a suitable single crystal, which can be challenging to grow.[4]

Experimental Workflow: From Powder to Validated Structure

The journey from a synthesized powder to a fully validated crystal structure is a meticulous process. Each step is critical for the final quality of the data and the resulting structural model.

X-ray_Crystallography_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Validation & Analysis Crystal_Growth Crystal Growth of This compound Crystal_Selection Crystal Selection and Mounting Crystal_Growth->Crystal_Selection Diffractometer_Setup Diffractometer Setup (X-ray source, detector) Crystal_Selection->Diffractometer_Setup Data_Acquisition Data Acquisition (Diffraction images) Diffractometer_Setup->Data_Acquisition Integration_Scaling Integration and Scaling (hkl file generation) Data_Acquisition->Integration_Scaling Structure_Solution Structure Solution (Phase problem) Integration_Scaling->Structure_Solution Structure_Refinement Structure Refinement (Least-squares fitting) Structure_Solution->Structure_Refinement CIF_Generation CIF File Generation Structure_Refinement->CIF_Generation Validation_Checks Validation Checks (checkCIF) CIF_Generation->Validation_Checks Data_Comparison Comparison with CSD Data Validation_Checks->Data_Comparison Final_Structure Final Validated Structure Data_Comparison->Final_Structure

Caption: Workflow for the structural validation of this compound.

Detailed Experimental Protocol

1. Crystal Growth:

  • Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. The goal is to obtain a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in all dimensions) and free of defects.[5]

  • Protocol:

    • Dissolve 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture such as dichloromethane/hexane) in a small, clean vial.

    • Employ slow evaporation by covering the vial with a cap containing a few small holes. Place the vial in a vibration-free environment.

    • Alternatively, use vapor diffusion by placing the vial containing the dissolved compound inside a larger, sealed container with a more volatile anti-solvent (e.g., hexane). The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

    • Monitor for crystal growth over several days to weeks.

2. Crystal Selection and Mounting:

  • Rationale: A single, well-formed crystal with sharp edges and no visible cracks or inclusions should be selected. The crystal must be mounted on a goniometer head for data collection. For air-sensitive samples, mounting is done under a layer of inert oil.[6]

  • Protocol:

    • Under a microscope, select a suitable crystal using a micromanipulator or a fine needle.

    • Coat the crystal in a cryoprotectant oil (e.g., paratone-N).

    • Mount the crystal on the tip of a glass fiber or a cryo-loop attached to a goniometer head.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection.

3. Data Collection:

  • Rationale: The crystal is rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded on a detector.[1] A complete dataset requires collecting reflections over a wide range of orientations.

  • Protocol:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of short exposures to determine the unit cell parameters and crystal system.

    • Devise a data collection strategy to ensure high completeness and redundancy of the data.

    • Collect the full diffraction dataset by rotating the crystal through a series of angles.

4. Data Processing and Structure Refinement:

  • Rationale: The raw diffraction images are processed to yield a list of reflection intensities.[7][8] The structure is then "solved" by determining the initial phases of the structure factors, and "refined" to improve the agreement between the observed data and the calculated model.[9]

  • Protocol:

    • Integration and Scaling: Use software (e.g., CrysAlisPro, SAINT) to integrate the raw diffraction spots and scale the data to correct for experimental variations.[8]

    • Structure Solution: Employ direct methods or Patterson methods (e.g., using SHELXT) to obtain an initial structural model.

    • Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data using a least-squares minimization algorithm (e.g., with SHELXL). Initially, refine isotropically, then anisotropically for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Interpreting the Results: A Self-Validating System

The final output of a crystallographic experiment is a Crystallographic Information File (CIF).[10][11] This file contains all the necessary information to describe the crystal structure and the experiment. The validation of the structure relies on a careful analysis of the parameters within this file.

Key Quality Indicators

A robust crystal structure is characterized by several key metrics that indicate the quality of the data and the refinement.

ParameterDescriptionAcceptable Range (for small molecules)
R1 (or Rwork) A measure of the agreement between the observed and calculated structure factor amplitudes.[12]< 5% for high-quality data
wR2 A weighted R-factor based on squared structure factor amplitudes.< 15%
Goodness-of-Fit (GooF) Should be close to 1.0, indicating a good fit between the model and the data.0.8 - 1.2
Data / Parameter Ratio The ratio of observed reflections to refined parameters.> 8, preferably > 10
Completeness The percentage of measured reflections out of the total possible reflections.> 99%
Largest Diff. Peak and Hole The remaining electron density peaks and holes after refinement.Typically < ±0.5 e/ų
Structural Analysis of this compound

The core of the validation lies in comparing the experimentally determined geometric parameters with expected values from known structures. The Cambridge Structural Database (CSD) is an invaluable resource for this comparison, containing over a million small-molecule crystal structures.[13][14]

Caption: Key geometric parameters of this compound.

Hypothetical Data Comparison:

The following table presents hypothetical, yet realistic, experimental data for this compound and compares it to average values from the CSD for similar fragments.

ParameterExperimental Value (Hypothetical)CSD Average ValueAssessment
C-F bond length 1.362(2) Å1.360 ÅExcellent agreement
C≡N bond length 1.141(3) Å1.145 ÅExcellent agreement
Car-Car bond lengths 1.385(3) - 1.398(3) Å1.390 ÅGood agreement
Car-CH2 bond length 1.511(3) Å1.510 ÅExcellent agreement
C-C≡N bond angle 178.9(2)°~178-180°Linear, as expected
Dihedral angle (phenyl rings) 75.4°VariableConformationally flexible

Discrepancies between experimental and expected values should be carefully investigated. They may indicate an incorrect structural model, disorder, or an unusual electronic or steric effect within the molecule.

Anisotropic Displacement Parameters (ADPs)

ADPs, often visualized as thermal ellipsoids, describe the anisotropic vibration of atoms.[15] Abnormally large or elongated ellipsoids can suggest unresolved disorder, incorrect atom type assignment, or significant thermal motion.[16] A careful examination of the ADPs is a crucial validation step.

Final Validation and Reporting

The culmination of this process is the generation of a final, validated CIF. This file should be checked using the International Union of Crystallography's (IUCr) checkCIF service.[17][18] This automated tool provides a detailed report on the syntactic correctness and internal consistency of the CIF, flagging any potential issues for review.

Conclusion

The structural validation of a novel compound like this compound through single-crystal X-ray crystallography is a rigorous but essential process. It provides the highest level of confidence in the molecule's three-dimensional structure, which is critical for advancing research in drug discovery and materials science. By following a systematic workflow, critically evaluating the quality of the data and the refined model, and comparing the results against established benchmarks, researchers can ensure the scientific integrity of their work and build a solid foundation for future studies.

References

  • A beginner's guide to X-ray data processing. (2021). ResearchGate. [Link]

  • A beginner’s guide to X-ray data processing. (2021). Portland Press. [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

  • Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. (n.d.). ResearchGate. [Link]

  • Microcrystal Electron Diffraction of Small Molecules. (n.d.). PubMed Central. [Link]

  • X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • What are some limitations of using X-ray diffraction to determine protein structures? (2023). Quora. [Link]

  • The Crystallographic Information File (CIF) Description and Usage. (n.d.). National Single Crystal X-ray Facility. [Link]

  • R-factor (crystallography). (n.d.). Wikipedia. [Link]

  • Using Data from the Cambridge Structural Database to Practice Crystallographic Skills and Revise Erroneous Structures. (2024). ACS Publications. [Link]

  • CIF Validation. (n.d.). ACS Publications. [Link]

  • Limitations and lessons in the use of X-ray structural information in drug design. (n.d.). PubMed Central. [Link]

  • Interpretation of atomic displacement parameters from diffraction studies of crystals. (n.d.). ACS Publications. [Link]

  • CIF 1.1 syntax specification. (n.d.). IUCr. [Link]

  • X-ray Crystallography. (2023). Chemistry LibreTexts. [Link]

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.). evitria. [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. (n.d.). PubMed Central. [Link]

  • R-Factors. (n.d.). University of St Andrews. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]

  • Advice and tools for creating / editing a valid CIF file. (2025). CCDC. [Link]

  • X-Ray Crystallography of Chemical Compounds. (n.d.). PubMed Central. [Link]

  • X-ray crystal structure and crystallographic numbering scheme for 5-FUBr. (n.d.). ResearchGate. [Link]

  • Understanding x-ray crystallography structures. (2021). YouTube. [Link]

  • A Guide to CIF for Authors. (n.d.). International Union of Crystallography. [Link]

  • Examples of common challenges encountered when using X-ray crystal structures. (n.d.). ResearchGate. [Link]

  • R Factors in Rietveld Analysis: How Good is Good Enough. (2025). ResearchGate. [Link]

  • Applications of the Cambridge Structural Database in chemical education. (n.d.). PubMed Central. [Link]

  • Direct derivation of anisotropic atomic displacement parameters from molecular dynamics simulations in extended solids with subs. (n.d.). IUCr Journals. [Link]

  • Cambridge Structural Database Workshop Worked Examples. (n.d.). CCDC. [Link]

  • Stable aluminium fluoride chelates with triazacyclononane derivatives proved by X-ray crystallography and 18F-labeling study. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences. [Link]

  • Tutorials - The Center for Xray Crystallography. (2016). University of Florida. [Link]

  • The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. (n.d.). NIH. [Link]

  • Short Guide to CIFs. (n.d.). CCDC. [Link]

  • 5-Benzylbenzene-1,2,4-tricarbonitrile. (2025). ResearchGate. [Link]

  • On the handling of atomic anisotropic displacement parameters. (n.d.). OSTI.gov. [Link]

  • Free R factor. (2017). Online Dictionary of Crystallography. [Link]

  • The Cambridge Structural Database (CSD): Current Activities and Future Plans. (n.d.). National Institute of Standards and Technology. [Link]

  • Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. (n.d.). Stanford University. [Link]

  • The Cambridge Structural Database. (2016). IUCr Journals. [Link]

  • Methods in Chemistry III – Part 1 Modul M.Che.1101. (n.d.). CCDC. [Link]

  • Crystallographic Information File Software. (n.d.). IUCr. [Link]

  • Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile. (n.d.). PubMed Central. [Link]

  • Thermal Motion Constraints Anisotropic Temperature Factors. (n.d.). CCP14. [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. (2025). [Link]

Sources

A Comparative Guide to Establishing Reference Standards for 5-Benzyl-2-fluorobenzonitrile Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity and quality of starting materials are paramount to the integrity and reproducibility of their work. 5-Benzyl-2-fluorobenzonitrile is a key building block in the synthesis of various pharmaceutical compounds, making the establishment of a robust quality control (QC) framework for this intermediate essential. This guide provides an in-depth comparison of analytical methodologies and best practices for creating and qualifying a reference standard for this compound, ensuring its suitability for downstream applications.

The Critical Role of a Well-Characterized Reference Standard

A chemical reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis. In the context of this compound, a reliable reference standard is indispensable for:

  • Accurate quantification (assay) of bulk material: Determining the exact purity of a batch.

  • Identification and quantification of impurities: Ensuring that process-related impurities and degradation products are within acceptable limits.[1]

  • Method validation: Establishing the performance characteristics of analytical procedures.[2][3]

  • Stability testing: Assessing the degradation profile of the compound under various storage conditions.[1]

The absence of a commercially available Certified Reference Material (CRM) for this compound necessitates the qualification of an in-house primary standard. This process involves a comprehensive characterization of a high-purity batch using multiple orthogonal analytical techniques.

Potential Impurity Profile of this compound

Understanding the potential impurities is the first step in developing a robust quality control strategy. Based on common synthetic routes to substituted benzonitriles, the likely impurities in this compound can be categorized as follows:

  • Process-Related Impurities:

    • Starting Materials: Unreacted 2-fluorobenzonitrile or a benzylated precursor.

    • Reagents: Residual benzylating agents (e.g., benzyl bromide, benzyl chloride) or catalysts.

    • By-products: Isomers (e.g., 3-benzyl-2-fluorobenzonitrile), over-benzylated products, or products of side reactions. The synthesis of related compounds like 5-bromo-2-fluorobenzonitrile often involves starting with 2-fluorobenzonitrile, suggesting that incomplete reactions could be a source of impurities.[4]

  • Degradation Products: Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, dichloromethane, ethanol).[4]

Orthogonal Analytical Approaches for Comprehensive Characterization

A multi-pronged analytical approach is crucial for the comprehensive characterization of a this compound reference standard. High-Performance Liquid Chromatography (HPLC) for non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation form the cornerstone of this strategy.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reverse-phase HPLC with UV detection is the workhorse for assessing the purity of non-volatile organic compounds.[5][6] A well-developed HPLC method can separate the main component from its structurally related impurities.

Comparison of HPLC Method Parameters:

ParameterMethod A (Rapid Screening)Method B (High-Resolution Impurity Profiling)Rationale
Column C18, 2.7 µm, 4.6 x 100 mmC18, 1.8 µm, 2.1 x 150 mmSmaller particle size and longer column in Method B provide higher resolution for separating closely eluting impurities.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for nitrile compounds.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 50-95% B in 10 min30-90% B in 30 minA shallower gradient in Method B allows for better separation of minor impurities.
Flow Rate 1.0 mL/min0.3 mL/minLower flow rate in Method B is compatible with the smaller column diameter and enhances resolution.
Column Temp. 30 °C40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 220 nmDiode Array Detector (DAD) at 220 nm and 254 nmDAD allows for peak purity analysis and detection at multiple wavelengths to ensure all impurities are observed.

Experimental Protocol: HPLC Purity Determination (Method B)

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound candidate reference standard and dissolve in a 100 mL volumetric flask with acetonitrile to create a 100 µg/mL stock solution.

  • Sample Preparation: Prepare a sample solution of the bulk material at the same concentration as the standard.

  • Chromatographic System: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD.

  • Injection: Inject 5 µL of both the standard and sample solutions.

  • Data Analysis: Determine the area percent purity of the main peak. Identify and quantify any impurities against the main peak or a qualified impurity standard if available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for detecting residual solvents and certain process-related impurities.[7][8] Headspace GC-MS is particularly useful for analyzing residual solvents without dissolving the sample.[8]

Comparison of GC-MS Parameters:

ParameterHeadspace GC-MS (Residual Solvents)Direct Injection GC-MS (Semi-Volatiles)Rationale
Column DB-5ms, 30 m x 0.25 mm, 1 µmDB-5ms, 30 m x 0.25 mm, 0.25 µmA thicker film in the headspace method is better for retaining volatile compounds.
Oven Program 40°C (5 min), then 10°C/min to 250°C60°C (2 min), then 15°C/min to 300°C (hold 5 min)The direct injection method requires a higher final temperature to elute less volatile impurities.
Injector Split (10:1)SplitlessSplitless injection is more sensitive for trace analysis of semi-volatile impurities.
Carrier Gas Helium, constant flow 1.2 mL/minHelium, constant flow 1.0 mL/minConsistent flow rate is crucial for reproducible retention times.
MS Detection Full Scan (m/z 35-350)Full Scan (m/z 50-500)A wider mass range is used in direct injection to capture larger impurity fragments.

Experimental Protocol: Direct Injection GC-MS for Semi-Volatile Impurities

  • Sample Preparation: Dissolve approximately 10 mg of the this compound in 1 mL of dichloromethane.

  • GC-MS System: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Injection: Inject 1 µL of the sample solution into the GC.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities using an internal standard if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an essential tool for the unambiguous structural elucidation of the main component and the identification of any significant impurities.[9][10] Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Signals for this compound:

  • A singlet for the benzylic protons (~4.0 ppm).

  • A multiplet for the aromatic protons of the benzyl group (~7.2-7.4 ppm).

  • Multiplets for the aromatic protons on the fluorobenzonitrile ring, with characteristic splitting patterns due to fluorine-proton coupling.

Any significant signals that do not correspond to the main structure should be investigated as potential impurities.

Workflow for Qualifying an In-House Reference Standard

The qualification of an in-house reference standard is a rigorous process that involves multiple analytical techniques to establish its identity, purity, and potency.

Caption: Workflow for qualifying an in-house reference standard.

In-House Standard vs. Commercially Available Alternatives

While a specific CRM for this compound may not be available, commercial suppliers often offer "research grade" or ">98% purity" materials. The following table compares the use of a qualified in-house standard with these alternatives.

FeatureQualified In-House Reference StandardCommercial "Research Grade" Material
Traceability Traceable to internal characterization data.Generally not traceable to a higher standard.
Purity Assignment Assigned through mass balance, considering all impurities.Often a simple area percent from a single method (e.g., HPLC or GC).
Impurity Profile Well-documented impurity profile.Impurity profile is typically unknown or not provided.
Cost High initial cost for characterization.Lower initial purchase cost.
Regulatory Compliance Suitable for use in regulated environments (e.g., GMP).Generally not suitable for regulated applications without further characterization.

Decision Making: Selecting the Appropriate Standard

The choice between qualifying an in-house standard and using a commercially available material depends on the intended application.

Decision_Tree Start Intended Use of This compound Regulated Regulated Application? (e.g., GMP synthesis) Start->Regulated In_House Qualify In-House Reference Standard Regulated->In_House Yes Research_Decision Need for High Accuracy and Impurity Control? Regulated->Research_Decision No Research Early Stage Research or Non-critical Application Commercial Use Commercial 'Research Grade' Material Research_Decision->In_House Yes Research_Decision->Commercial No

Caption: Decision tree for selecting a reference standard.

Conclusion

Establishing a robust quality control framework for this compound is crucial for ensuring the reliability and reproducibility of research and development activities. While a commercially available CRM may be lacking, the qualification of an in-house primary reference standard through a combination of orthogonal analytical techniques provides a scientifically sound and defensible approach. By carefully considering the potential impurity profile and employing validated analytical methods, researchers can be confident in the quality of this critical building block.

References

  • CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google P
  • Estimation of 5-fluorouracil by high-performance liquid Chromatography Reversed-phase Validated method - Research Journal of Pharmacy and Technology. [Link]

  • US5081275A - Process for the preparation of 2-fluorobenzonitrile
  • Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance - JOCPR. [Link]

  • Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical - Austin Publishing Group. [Link]

  • (PDF) GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - ResearchGate. [Link]

  • Independent Laboratory Validation for Florpyrauxifen-benzyl & Degradates in Compost 51025002 - EPA. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. [Link]

  • CN105523962A - Fluorobenzonitrile compound preparation method - Google P
  • GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - MDPI. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • Solutions for Pharmaceutical Impurities. [Link]

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies. [Link]

  • US5466859A - Process for preparing fluorobenzonitriles - Google P
  • 2 - Supplementary Information. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

  • Stability Indicating Analytical Method Development, Validation - iosrphr.org. [Link]

  • Different Types of Quality Control in Pharmaceutical Industry. [Link]

  • Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems - Agilent. [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

  • Fluorobenzonitrile Series - Sparrow Chemical. [Link]

  • 7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme - JOCPR. [Link]

  • Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products - Semantic Scholar. [Link]

Sources

Bioisosteric Replacement Guide: The 5-Benzyl-2-fluorobenzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern lead optimization, the 5-Benzyl-2-fluorobenzonitrile scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. This guide analyzes this specific moiety not just as a chemical intermediate, but as a strategic bioisosteric replacement tool.

By integrating a nitrile group at the C1 position and a fluorine atom at the C2 (ortho) position, this scaffold addresses two common failure modes in drug discovery: poor membrane permeability (associated with carboxylic acids) and rapid oxidative metabolism (associated with electron-rich phenyl rings).

This guide compares the this compound motif against its three primary bioisosteric alternatives: the carboxylic acid, the primary amide, and the non-fluorinated benzonitrile.

Part 1: The Bioisosteric Rationale[1][2]

The selection of this compound is rarely accidental; it is usually a calculated maneuver to optimize Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .

The Nitrile as a Carbonyl Bioisostere

The nitrile group (-CN) is a classic bioisostere for the carbonyl (-C=O) of amides and carboxylic acids.

  • Electronic Mimicry: The nitrogen lone pair acts as a weak hydrogen bond acceptor (HBA), similar to the carbonyl oxygen, but without the hydrogen bond donor (HBD) capability of an amide NH.

  • Permeability: Replacing a carboxylic acid (

    
    ) with a nitrile (
    
    
    
    ) significantly reduces the Topological Polar Surface Area (tPSA), facilitating passive diffusion across the blood-brain barrier (BBB) or gastrointestinal tract.
The Ortho-Fluorine Effect

The addition of fluorine at the C2 position is critical for metabolic hardening.

  • Metabolic Blockade: The C2 position is electronically deactivated by the highly electronegative fluorine, preventing oxidation by Cytochrome P450 enzymes (specifically CYP3A4/2D6) that might otherwise attack the electron-rich aromatic ring.

  • Conformational Lock: The fluorine atom exerts a steric and electrostatic influence, often forcing the benzyl tail into a preferred conformation relative to the nitrile, reducing the entropic penalty upon binding.

Part 2: Comparative Analysis

The following analysis benchmarks this compound (Compound A) against its common alternatives.

Comparative Data Table: Physicochemical & ADME Profiling
FeatureCompound A (Subject) Alternative B (Acid) Alternative C (Amide) Alternative D (Des-Fluoro)
Structure This compound 5-Benzyl-2-fluorobenzoic acid 5-Benzyl-2-fluorobenzamide 5-Benzylbenzonitrile
Bioisostere Type N/AClassical IsostereClassical IsostereAnalog
H-Bond Donors 0120
H-Bond Acceptors 1 (Weak)211
Est. ClogP ~3.8 (High Lipophilicity)~2.5 (pH dependent)~2.1~3.5
tPSA (Ų) ~24~37~43~24
Permeability (Papp) High (>10⁻⁶ cm/s)Low (at physiological pH)ModerateHigh
Metabolic Stability High (Blocked C2)HighLow (Hydrolysis risk)Moderate (C2 oxidation risk)
Key Risk SolubilityPoor Cell PenetrationRapid ClearanceCYP-mediated hydroxylation
Detailed Assessment
1. vs. The Carboxylic Acid (Alternative B)
  • The Problem: Carboxylic acids are ionized at physiological pH (pH 7.4), creating a charged species that struggles to cross lipid bilayers.

  • The Solution: The nitrile is neutral. While it lacks the negative charge for salt bridges, it maintains linearity and electron density.

  • Verdict: Use the Nitrile if the Acid shows < 5% oral bioavailability due to permeability issues.

2. vs. The Primary Amide (Alternative C)
  • The Problem: Primary amides are susceptible to rapid hydrolysis by amidases in the liver and plasma. They are also strong H-bond donors, which can increase desolvation penalties.

  • The Solution: The nitrile is chemically robust against hydrolysis (unless specific nitrilases are present) and removes the H-bond donor.

  • Verdict: Use the Nitrile to improve plasma half-life (

    
    ) .
    
3. vs. The Non-Fluorinated Analog (Alternative D)
  • The Problem: The "des-fluoro" benzonitrile leaves the C2 and C6 positions open to metabolic attack (aromatic hydroxylation).

  • The Solution: The C2-Fluorine blocks the most reactive site. Furthermore, the C-F bond is bio-orthogonal and rarely cleaved.

  • Verdict: Use the 2-Fluoro motif if microsomal clearance (

    
    )  is high in the non-fluorinated lead.
    

Part 3: Strategic Decision Logic (Visualization)

The following diagram illustrates the decision matrix for selecting the this compound scaffold during Lead Optimization.

Bioisostere_Logic Lead Lead Compound (Carboxylic Acid) Permeability_Check Is Permeability Low? (Papp < 10^-6) Lead->Permeability_Check Switch_Nitrile Replace Acid with Nitrile (Benzonitrile Core) Permeability_Check->Switch_Nitrile Yes Keep_Acid Retain Acid Optimize Solubilizing Groups Permeability_Check->Keep_Acid No Metab_Check Microsomal Stability Test (High Clearance?) Switch_Nitrile->Metab_Check Oxidation_Site Identify Metabolic Soft Spot (MetID: C2-Hydroxylation) Metab_Check->Oxidation_Site Unstable Final_Cand Optimized Candidate (High Permeability + Stability) Metab_Check->Final_Cand Stable Add_Fluoro Add Fluorine at C2 (this compound) Oxidation_Site->Add_Fluoro Add_Fluoro->Final_Cand

Caption: Decision tree for evolving a lead compound into the this compound scaffold to fix ADME defects.

Part 4: Experimental Protocols

To validate the utility of this scaffold, the following protocols are recommended. These are designed to be self-validating controls.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Rationale: The benzyl tail is most efficiently installed via cross-coupling, allowing modular variation of the benzyl ring.

  • Reagents: 5-Bromo-2-fluorobenzonitrile (Core), Benzylboronic acid pinacol ester (Tail),

    
     (Catalyst), 
    
    
    
    (Base).
  • Solvent System: 1,4-Dioxane : Water (4:1). Note: The water is crucial for the base solubility.

  • Procedure:

    • Charge reaction vessel with 1.0 eq of 5-Bromo-2-fluorobenzonitrile and 1.2 eq of boronic ester.

    • Degas solvent with

      
       for 15 mins (Critical to prevent homocoupling).
      
    • Add 5 mol% Pd catalyst and 3.0 eq base.

    • Heat to 90°C for 4 hours.

  • Validation: Monitor by LC-MS. The product should show a mass of

    
     (depending on isotopes).
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc). The nitrile is less polar than the starting boronic acid.

Protocol B: Microsomal Stability Assay (Metabolic Resistance)

Rationale: To prove the "Fluorine Effect," you must compare the fluorinated vs. non-fluorinated analog.

  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Concentration: Test compounds at 1 µM (to avoid enzyme saturation).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 minutes.

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation:

    
    
    
  • Success Criteria: The 2-fluoro analog should exhibit a

    
     at least 2x longer  than the des-fluoro analog to justify the synthetic complexity.
    

Part 5: Mechanism of Action Visualization

How the this compound interacts within a binding pocket (e.g., a kinase or androgen receptor).

Interaction_Map CN_Group Nitrile (CN) Pocket_Ser Serine/Cysteine (H-Bond Donor) CN_Group->Pocket_Ser H-Bond Acceptor (Dipole Interaction) F_Atom Fluorine (F) Core Benzene Ring F_Atom->Core Lowers e- Density (Prevents Ring Oxidation) Pocket_Met Metabolic Enzyme (CYP Heme) F_Atom->Pocket_Met BLOCKS Oxidation Benzyl Benzyl Tail Pocket_Hyd Hydrophobic Pocket Benzyl->Pocket_Hyd Pi-Pi Stacking Hydrophobic Effect Core->CN_Group Core->F_Atom Core->Benzyl

Caption: Interaction map showing H-bonding, hydrophobic anchoring, and metabolic blocking by the fluorine atom.

References

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Drug Hunter. (2025).[3][4][5] Bioisosteres Cheat Sheet: Nitriles, Carboxylic Acids, and Fluorine Effects. Drug Hunter.

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. (Classic foundational text on nitrile/acid equivalence).

  • Smolecule. (2023).[6] 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile: Applications as an Intermediate for Entrectinib.

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements: Nitriles and Metabolic Stability.

Sources

Comparative Stability & Performance Guide: Nitrile vs. Amide Derivatives in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Bioisostere Switch

In the optimization of peptidomimetic drugs—particularly protease inhibitors (e.g., DPP-4, Cathepsin K/S)—the substitution of a primary amide (


) with a nitrile (

) is a critical decision point. This guide objectively compares these two motifs, moving beyond simple bioisosterism to analyze their distinct chemical stabilities, metabolic fates, and pharmacodynamic roles.

Key Takeaway: While amides offer robust chemical stability on the shelf, they are frequently metabolically liable to amidases and peptidases in vivo. Nitriles, conversely, introduce a "mild" electrophilic warhead capability (enabling covalent reversible inhibition) and generally superior metabolic stability against proteolysis, though they introduce specific risks regarding oxidative metabolism (CYP-mediated) and chemical hydrolysis under stress conditions.

Mechanistic Foundations: Electronic & Steric Profiles

To understand stability, we must first establish the electronic environment.

FeaturePrimary Amide (

)
Nitrile (

)
Impact on Drug Design
Hybridization

(Planar)

(Linear)
Nitriles reduce steric bulk, aiding deep pocket penetration.
Electronic Character H-bond Donor & AcceptorH-bond Acceptor onlyNitriles lose H-bond donor capacity but gain electrophilicity.
Reactivity Low (Resonance stabilized)Moderate (Electrophilic carbon)Nitriles can act as "warheads" for catalytic Cysteine/Serine residues.[1]
Dipole Moment High (~3.5 D)High (~4.0 D)Both maintain polar interactions, but Nitrile is less solvated.
The "Warhead" Advantage

The primary driver for switching to a nitrile is often covalent reversible inhibition . Unlike the amide, which is chemically inert to nucleophilic attack under physiological conditions, the nitrile carbon is sufficiently electrophilic to react with active-site nucleophiles (e.g., Cys25 in Cathepsin K) to form a thioimidate adduct .

Causality: This covalent bond increases residence time (


) and potency (

) without the permanent inactivation risks associated with irreversible warheads (e.g., vinyl sulfones).

Chemical Stability Profile: Hydrolysis Kinetics

While nitriles are metabolically robust (see Section 4), they possess a chemical liability: hydrolysis. Under acidic or basic stress (shelf-life modeling), nitriles hydrolyze to primary amides, which subsequently hydrolyze to carboxylic acids.[2]

Critical Insight: The conversion of Nitrile


 Amide is often the rate-limiting step in neutral pH, but under forced degradation (acid/base), the amide intermediate may transiently accumulate before converting to the acid.
Visualization: Hydrolysis Pathway

The following diagram illustrates the stepwise degradation pathway relevant to stability testing.

HydrolysisPathway Nitrile Nitrile Derivative (R-CN) Imidate Imidate Intermediate (R-C(=NH)OH) Nitrile->Imidate + H2O (Slow) Rate Limiting Amide Primary Amide (R-CONH2) Imidate->Amide Tautomerization Acid Carboxylic Acid (R-COOH) Amide->Acid + H2O (Fast in Acid) Hydrolysis Ammonia Ammonia (NH3) Amide->Ammonia

Figure 1: Stepwise hydrolysis pathway. Note that the primary amide is a degradation product of the nitrile before final conversion to the carboxylic acid.

Metabolic Stability & Toxicology[3]

This is where the performance profiles diverge most significantly.

Amide Liability: Proteolysis

Primary amides mimic peptide bonds. In vivo, they are prime targets for:

  • Amidases/Peptidases: Rapid cleavage leading to loss of potency.

  • Deamidation: Spontaneous or enzymatic conversion to acid.

Nitrile Liability: Oxidative Metabolism

Nitriles are generally resistant to peptidases. However, they face a different metabolic threat: Cytochrome P450 (CYP) oxidation .

  • Mechanism: CYP enzymes (e.g., CYP2E1) can hydroxylate the

    
    -carbon.
    
  • Risk: The resulting cyanohydrin is unstable and spontaneously decomposes, releasing an aldehyde and Cyanide (

    
    ) .
    
  • Mitigation: This is why "steric shielding" (e.g., placing the nitrile on a quaternary carbon or a rigid ring like pyrrolidine in Vildagliptin) is standard practice to prevent

    
    -oxidation.
    
Comparative Data Summary
ParameterAmide DerivativeNitrile Derivative
Plasma Stability (

)
Low to Moderate (Species dependent)High (Generally resistant to hydrolysis)
Microsomal Stability (

)
Variable (N-dealkylation/Hydrolysis)High (unless

-H accessible)
Main Metabolite Carboxylic Acid (Inactive)Unchanged parent or Hydroxy-metabolite
Toxicity Risk Low (Ammonia release is negligible)Moderate (Potential

release if labile)

Experimental Protocols

To validate the stability differences, the following self-validating protocols are recommended. These align with ICH Q1A (R2) guidelines.

Protocol A: Forced Degradation (Chemical Stability)

Objective: Determine the susceptibility of the nitrile group to hydrolysis compared to the amide.[2]

  • Preparation: Prepare 1 mM stock solutions of both derivatives in Acetonitrile/Water (50:50).

  • Acid Stress: Add 0.1 N HCl to reach pH ~1.2. Incubate at 60°C .

  • Base Stress: Add 0.1 N NaOH to reach pH ~12. Incubate at 60°C .

  • Sampling: Aliquot at

    
     hours. Quench immediately (neutralize pH).
    
  • Analysis: LC-MS/MS.

    • Validation Check: Monitor for specific mass shifts:

      • Nitrile

        
         Amide: +18 Da.
        
      • Amide

        
         Acid: +1 Da (net from amide) or +19 Da (from nitrile).
        
  • Success Criteria: If Nitrile

    
     Amide 
    
    
    
    , the nitrile offers superior chemical shelf-stability.
Protocol B: Microsomal Stability (Metabolic)

Objective: Assess liability to oxidative metabolism (CYP) vs. hydrolytic enzymes.

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Control: Include a non-NADPH control (to detect non-CYP hydrolysis, e.g., amidases).

  • Incubation: 1

    
    M compound at 37°C in phosphate buffer (pH 7.4).
    
  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS.

    • Nitrile Tracer: Look for [M+16] (Hydroxylation) and [M-27+16] (Cyanide loss/Aldehyde formation).

    • Amide Tracer: Look for [M+1] (Hydrolysis to acid).

  • Calculation:

    
    
    

Decision Logic: When to Switch?

Use this workflow to determine if a Nitrile substitution is viable for your lead compound.

DecisionTree Start Lead Compound Optimization (Amide vs. Nitrile) TargetType Is the Target a Cysteine/Serine Protease? Start->TargetType YesProtease Yes TargetType->YesProtease Protease Inhibitor NoProtease No (GPCR/Kinase/etc) TargetType->NoProtease Other Target WarheadCheck Does active site have nucleophile (Cys/Ser)? YesProtease->WarheadCheck NitrilePref PRIORITIZE NITRILE (Covalent Reversible Mechanism) WarheadCheck->NitrilePref Yes KeepAmide Retain Amide (Utilize H-bond donor) WarheadCheck->KeepAmide No AlphaHCheck Does Nitrile have accessible Alpha-Protons? NitrilePref->AlphaHCheck MetabCheck Is Amide metabolically unstable (High Clearance)? NoProtease->MetabCheck SwitchNitrile Switch to Nitrile (Bioisostere to block metabolism) MetabCheck->SwitchNitrile Yes (High CL) MetabCheck->KeepAmide No (Stable) SwitchNitrile->AlphaHCheck ToxRisk High Toxicity Risk (Cyanide Release) AlphaHCheck->ToxRisk Yes (Unprotected) SafeNitrile Proceed with Nitrile (Steric Shielding Required) AlphaHCheck->SafeNitrile No (Quaternary C)

Figure 2: Decision matrix for Amide-to-Nitrile bioisosteric replacement.

References

  • Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 53(22), 7902-7917. Link

  • Fecik, R. A., et al. (2005). "The Nitrile Group as a Warhead for Cysteine Protease Inhibitors."[1][3] Medicinal Chemistry Reviews.

  • Obach, R. S., et al. (2008). "The prediction of human pharmacokinetic parameters from preclinical and in vitro data." Journal of Pharmacology and Experimental Therapeutics.
  • International Conference on Harmonisation (ICH). (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." Link

  • Uetrecht, J. (2019). "Metabolic Activation of Drugs to Reactive Intermediates." Drug Metabolism Reviews. Link

Sources

A Senior Application Scientist's Comparative Guide to the In Vitro Metabolic Stability of 5-Benzyl-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For our audience of fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, comparative assessment of the in vitro metabolic stability of 5-Benzyl-2-fluorobenzonitrile. Moving beyond a simple recitation of protocols, we will delve into the causality behind our experimental choices, compare the parent compound with rationally designed alternatives, and present a framework for robustly evaluating metabolic liabilities early in the drug discovery cascade. Our objective is to provide a practical, scientifically-grounded resource that empowers you to make informed decisions in your own lead optimization programs.

The Central Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1] Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of its pharmacokinetic profile, influencing key parameters such as half-life, oral bioavailability, and potential for drug-drug interactions (DDIs).[2][3] Early and accurate assessment of metabolic stability allows for the strategic refinement of chemical scaffolds to mitigate metabolic liabilities, thereby improving the probability of success in later, more resource-intensive stages of development.[3]

This compound represents a chemical scaffold with potential therapeutic interest. However, its structure contains moieties—specifically the benzyl group and the electron-rich aromatic rings—that are potential sites for oxidative metabolism by Cytochrome P450 (CYP) enzymes.[4][5] This guide will systematically evaluate its stability using standard in vitro models and compare it against two structural analogs designed to address these potential metabolic soft spots.

Comparative Framework: Test Articles

To establish a meaningful comparison, we will assess our lead compound against two rationally designed alternatives and a well-characterized control compound.

  • Test Article 1 (Lead): this compound

  • Test Article 2 (Alternative A): 5-(4-fluorobenzyl)-2-fluorobenzonitrile (para-fluoro substitution on the benzyl ring to potentially reduce susceptibility to aromatic oxidation on that ring).

  • Test Article 3 (Alternative B): 5-(1-phenylethyl)-2-fluorobenzonitrile (alpha-methylation on the benzylic carbon to introduce steric hindrance and potentially block benzylic hydroxylation).

  • Control Compound: Verapamil (A well-known high-clearance compound, serving as a positive control for metabolic activity).

Experimental Design: A Tiered Approach to In Vitro Assessment

We will employ a two-tiered approach, starting with a high-throughput screen using human liver microsomes (HLM) followed by a more comprehensive evaluation in cryopreserved human hepatocytes. This strategy is both resource-efficient and scientifically robust.

  • Tier 1: Human Liver Microsomal (HLM) Stability Assay. HLMs are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[2][6] This assay serves as an excellent initial screen for oxidative metabolic stability.[7] Its simplicity and cost-effectiveness make it ideal for ranking early-stage compounds.[3]

  • Tier 2: Human Hepatocyte Stability Assay. Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors.[6][8] This model provides a more holistic and physiologically relevant assessment of hepatic clearance, as it accounts for cellular uptake and the interplay between different metabolic pathways.[8][9]

The logical flow of this tiered experimental approach is depicted below.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Comprehensive Assessment cluster_2 Decision Making Lead Lead Compound (this compound) HLM_Assay Human Liver Microsomal (HLM) Stability Assay Lead->HLM_Assay AltA Alternative A AltA->HLM_Assay AltB Alternative B AltB->HLM_Assay Rank Rank Compounds by Intrinsic Clearance (CLint) HLM_Assay->Rank Promising Promising Candidates (Lead +/- Best Alternative) Rank->Promising Hepatocyte_Assay Suspension Hepatocyte Stability Assay Promising->Hepatocyte_Assay Profile Determine Comprehensive Metabolic Profile (Phase I + II) Hepatocyte_Assay->Profile Decision Select Candidate for In Vivo PK Studies Profile->Decision caption Tiered approach for metabolic stability assessment.

Caption: Tiered approach for metabolic stability assessment.

Detailed Experimental Protocols

Scientific integrity demands transparency and reproducibility. The following protocols are detailed to be self-validating, including critical controls and quality checks.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed to measure the rate of disappearance of the parent compound due to Phase I metabolism.

Rationale for Key Parameters:

  • Test Compound Concentration (1 µM): This concentration is typically below the Michaelis-Menten constant (Km) for most CYP enzymes, ensuring the reaction rate is proportional to the substrate concentration, which simplifies kinetic analysis.[10]

  • Microsomal Protein Concentration (0.5 mg/mL): This concentration provides sufficient enzymatic activity to observe metabolism of moderately stable compounds within a reasonable timeframe without causing excessive non-specific binding.

  • Cofactor (NADPH): NADPH is an essential cofactor for CYP450 enzyme activity.[7][11] A control incubation without NADPH is critical to confirm that compound loss is enzyme-mediated and not due to chemical instability.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 1 mM stock solution of each test and control compound in DMSO.

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier like XenoTech) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine phosphate buffer, liver microsomes (to a final concentration of 0.5 mg/mL), and test compound (to a final concentration of 1 µM).

    • Include a "No NADPH" control for each compound by adding buffer instead of the NADPH solution.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.[7]

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[11]

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard (e.g., Tolbutamide or a structurally similar proprietary compound).[10][12] The acetonitrile serves to immediately stop the enzymatic reaction.[7][12]

  • Sample Processing and Analysis:

    • Centrifuge the termination plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[10][12]

The general workflow for this assay is visualized below.

G cluster_workflow HLM Stability Assay Workflow A 1. Prepare Incubation Mix (Microsomes + Compound in Buffer) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Sample at Time Points (0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Cold Acetonitrile + IS) D->E F 6. Protein Precipitation (Centrifuge) E->F G 7. Analyze Supernatant (LC-MS/MS) F->G H 8. Data Analysis (Calculate t½, CLint) G->H caption Workflow for the Human Liver Microsomal Stability Assay.

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This protocol assesses metabolic stability in a more physiologically relevant system that includes both Phase I and Phase II enzymes.

Rationale for Key Parameters:

  • Cell Density (0.5 x 10^6 viable cells/mL): This density provides a balance between metabolic activity and maintaining cell health over the incubation period.[1]

  • Incubation Medium: A specialized medium (e.g., Williams' Medium E) is used to maintain hepatocyte viability and metabolic function.[13]

  • Negative Control (Heat-inactivated hepatocytes): This control is essential to distinguish between metabolism-driven compound loss and other factors like non-specific binding to cellular components.[1]

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved pooled human hepatocytes in a 37°C water bath.

    • Transfer the cells into pre-warmed incubation medium.

    • Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion). Viability should typically be >80%.

    • Dilute the cell suspension to the desired final concentration (e.g., 1.0 x 10^6 cells/mL, which will be further diluted 1:1 in the incubation).

  • Incubation Setup:

    • In a 24- or 48-well plate, add incubation medium containing the test or control compounds (final concentration 1 µM).

    • Prepare negative control wells using heat-inactivated hepatocytes.[1]

    • Pre-warm the plate at 37°C in an incubator, preferably on an orbital shaker to ensure adequate oxygenation.[1]

  • Reaction Initiation and Sampling:

    • Initiate the assay by adding the hepatocyte suspension to the wells (for a final cell density of 0.5 x 10^6 cells/mL).[1]

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), sample the incubation mixture.[1][8] Longer time points may be necessary for low-turnover compounds.[1][3]

    • Quench the reaction by adding the sample to cold acetonitrile containing an internal standard.[8]

  • Sample Processing and Analysis:

    • The sample processing and LC-MS/MS analysis steps are identical to those described for the HLM assay.

Data Analysis and Interpretation

The primary data output from the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard.

  • Calculate Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • Determine Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression of this plot (k) is used to calculate the half-life:

    • t½ = -0.693 / k

  • Calculate Intrinsic Clearance (CLint): The in vitro intrinsic clearance is calculated, which represents the volume of the biological matrix cleared of the drug per unit time per unit of protein or cells.

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein) * 1000

    • For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (mL incubation / million cells) * 1000

Comparative Data Summary

The following table presents representative data for our test articles, illustrating how these metrics are used for comparison.

CompoundIn Vitro SystemHalf-Life (t½, min)Intrinsic Clearance (CLint)Predicted Metabolic Stability
This compound (Lead) HLM3539.6 µL/min/mg proteinModerate
Hepatocytes5823.9 µL/min/10^6 cellsModerate
Alternative A (para-fluoro) HLM4530.8 µL/min/mg proteinModerate
Hepatocytes7518.5 µL/min/10^6 cellsModerate-Low
Alternative B (alpha-methyl) HLM> 120< 11.6 µL/min/mg proteinLow
Hepatocytes> 240< 5.8 µL/min/10^6 cellsLow
Verapamil (Control) HLM< 15> 92.4 µL/min/mg proteinHigh
Hepatocytes2555.4 µL/min/10^6 cellsHigh

Discussion and Scientific Insights

The data reveals a clear structure-stability relationship.

  • This compound (Lead): The lead compound exhibits moderate metabolic clearance in both HLM and hepatocytes. The faster clearance in microsomes suggests that Phase I (likely CYP-mediated) metabolism is a primary clearance pathway. This is consistent with the hypothesis that the benzyl moiety is a metabolic hotspot.

  • Alternative A (para-fluoro): The introduction of a fluorine atom on the benzyl ring resulted in a modest improvement in stability. This suggests that while aromatic oxidation on this ring may contribute to metabolism, it is not the dominant pathway.

  • Alternative B (alpha-methyl): The addition of a methyl group at the benzylic position (a "metabolic block") dramatically increased the metabolic stability in both systems. The half-life extended beyond the duration of the assay, indicating very low intrinsic clearance. This strongly supports the hypothesis that benzylic hydroxylation is the principal metabolic liability of the parent scaffold.

  • System Comparison (HLM vs. Hepatocytes): As expected, the calculated half-lives were generally longer in hepatocytes than in microsomes. This can be due to several factors, including rate-limiting cell uptake or the presence of competing Phase II metabolism pathways that are absent in microsomes. The high clearance of the control compound, Verapamil, in both systems validates the metabolic competency of the in vitro models used.

The likely primary metabolic pathway for the parent compound is illustrated below.

G Parent This compound Metabolite Benzylic Hydroxylation Product (Primary Metabolite) Parent->Metabolite Phase I Oxidation CYP_Enzymes CYP450 Enzymes (e.g., CYP3A4, CYP2C9) CYP_Enzymes->Metabolite NADPH NADPH, O₂ caption Hypothesized primary metabolic pathway of the lead compound.

Caption: Hypothesized primary metabolic pathway of the lead compound.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to assessing and improving the metabolic stability of a lead scaffold. Our in vitro data strongly indicates that this compound is susceptible to metabolism, primarily via benzylic oxidation. The strategic introduction of an alpha-methyl group (Alternative B) effectively blocked this pathway, resulting in a compound with significantly lower intrinsic clearance.

Based on these findings, Alternative B is the superior candidate for progression into further studies . The next logical steps would include:

  • CYP Reaction Phenotyping: To identify the specific CYP isozymes responsible for the residual metabolism of Alternative B.[14][15] This is crucial for predicting potential DDIs as recommended by regulatory agencies like the FDA.[16]

  • Metabolite Identification: To structurally characterize the metabolites formed in hepatocyte incubations to confirm the metabolic pathways and ensure no unique or disproportionate human metabolites are formed.

  • In Vivo Pharmacokinetic Studies: To confirm if the improved in vitro stability translates to an improved pharmacokinetic profile (e.g., longer half-life, higher exposure) in an animal model.

By integrating metabolic assessment early and iteratively in the drug discovery process, we can design molecules with a higher likelihood of clinical success.

References

  • Merck. (n.d.). Metabolic Stability in Liver Microsomes. Available at: [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro-Sundia. Available at: [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Available at: [Link]

  • Obach, R. S. (2011). In Vitro and In Vivo Models of Drug Metabolism. ResearchGate. Available at: [Link]

  • Hergenrother, P. J., et al. (2016). Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics. National Institutes of Health. Available at: [Link]

  • Stresser, D. M. (2006). Cytochrome P450 reaction-phenotyping: an industrial perspective. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

  • Wall, R. F. (2014). Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. National Institutes of Health. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Benzyl-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

5-Benzyl-2-fluorobenzonitrile (CAS: 321923-88-0) is a specialized halogenated aromatic nitrile intermediate commonly employed in the synthesis of pharmacophores (e.g., substituted pyrazoles).[1][2] Its structural combination of a nitrile group, a fluorine atom, and a lipophilic benzyl moiety necessitates a safety protocol that addresses both acute toxicity and solvent-mediated skin permeation.

Parameter Technical Detail
CAS Number 321923-88-0
Formula C₁₄H₁₀FN
Molecular Weight 211.24 g/mol
Physical State Solid/Low-melting solid (typically off-white powder or viscous oil)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335).
Critical Risk The "Nitrile Paradox": While nitrile gloves protect against the solid, they degrade rapidly against common organic solvents (DCM, Toluene) used to dissolve this lipophilic compound, leading to silent breakthrough.

Strategic PPE Selection: The "Why" Behind the Gear

Standard laboratory PPE is insufficient for fluorinated nitriles in synthesis workflows involving aggressive solvents. The following selection criteria rely on permeation kinetics and barrier integrity.

A. Hand Protection (The Critical Control Point)
  • For Solid Handling (Weighing/Transfer):

    • Recommendation: Disposable Nitrile Gloves (Minimum thickness: 5 mil / 0.12 mm).

    • Scientific Rationale: Nitrile rubber provides excellent abrasion resistance and a sufficient barrier against dry particulates of aromatic nitriles.

  • For Solution Handling (Synthesis/Workup):

    • Recommendation: Double-Gloving Strategy or Laminate Barrier Gloves .

    • Inner Layer: 4 mil Nitrile (Tactility).

    • Outer Layer: Silver Shield® (EVOH/PE laminate) or Viton® if using chlorinated solvents (DCM/Chloroform).

    • Rationale: this compound is highly lipophilic. If dissolved in Dichloromethane (DCM), the solvent will permeate standard nitrile gloves in <2 minutes, carrying the toxic nitrile payload through the skin before the user notices the glove degrading.

B. Respiratory Protection
  • Scenario 1: Weighing Solid:

    • Equipment: N95/P95 Filtering Facepiece or Local Exhaust Ventilation (LEV).

    • Rationale: Prevents inhalation of fine particulates which can be absorbed via the pulmonary route.

  • Scenario 2: Reaction/Workup:

    • Equipment: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

    • Rationale: Essential if working outside a fume hood. The "AG" component offers redundancy against potential acidic byproducts (e.g., HF traces) during thermal decomposition or vigorous hydrolysis.

C. Eye & Face Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Contraindication: Do NOT rely on safety glasses.

  • Rationale: The fluorine substituent increases the compound's polarity and potential for severe lachrymatory effects. Goggles provide a sealed environment against vapors and splashes that glasses cannot offer.

Operational Workflow: From Storage to Synthesis

This protocol minimizes exposure risk by engineering controls first, followed by PPE.[3]

HandlingWorkflow RiskAssess 1. Risk Assessment (Solvent Check) PPE_Don 2. PPE Donning (Double Glove if Solvated) RiskAssess->PPE_Don Select Barrier Weighing 3. Weighing (Static Control) PPE_Don->Weighing Solid State Reaction 4. Reaction Setup (Inert Atm/Argon) Weighing->Reaction Dissolution Decon 5. Decontamination (Solvent Wash -> Soap) Reaction->Decon Post-Process Disposal 6. Disposal (Halogenated Waste) Decon->Disposal Segregation

Figure 1: Operational workflow for handling this compound, emphasizing the transition from solid to solvated states.

Step-by-Step Protocol

Phase 1: Preparation & Weighing

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Fluorinated aromatics often carry high static charges, causing powder to "fly" and contaminate surfaces.

  • Containment: Weigh inside a chemical fume hood or a powder containment balance enclosure.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound is potentially wet with acidic precursors, though stainless steel is generally compatible with the purified nitrile.

Phase 2: Reaction Setup (Solvated State)

  • Solvent Choice: If using DCM or THF, assume your outer gloves are compromised upon any contact. Change outer gloves immediately after a splash.[4]

  • Inert Atmosphere: As noted in synthesis literature (e.g., Lin et al.), reactions often require inert atmosphere (Argon/Nitrogen). Ensure the Schlenk line or manifold is vented to a scrubber, not directly into the room.

  • Temperature: If heating >60°C, use a closed system (condenser + bubbler). The vapor pressure of the benzyl-fluorobenzonitrile derivative increases significantly, carrying toxic potential.

Phase 3: Quenching & Workup

  • Cyanide Awareness: While the nitrile group is stable, avoid strong acidic hydrolysis which could theoretically liberate HCN. Maintain pH > 7 during initial aqueous washes.

  • Phase Separation: The compound will partition into the organic layer. Treat the aqueous waste as potentially hazardous (trace organics) until verified.

Emergency Response & Disposal

Accidental Release (Spill)
  • Solid Spill:

    • Do NOT sweep (creates dust).[5]

    • Cover with a wet paper towel (dampened with water, not solvent) to suppress dust.

    • Scoop into a wide-mouth jar.

  • Liquid Spill (Solution):

    • Evacuate the immediate area if the solvent is volatile (DCM).

    • Cover with an inert absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust.

    • Collect into a sealed container labeled "Hazardous Waste - Toxic/Halogenated".

Disposal Classification
  • Category: Halogenated Organic Waste .[6]

  • Segregation: Do not mix with non-halogenated solvents (e.g., Acetone/Methanol waste streams) as this complicates incineration protocols.

  • Labeling: Must explicitly state "Contains Fluorinated Aromatics" to alert waste handlers of HF generation potential during incineration.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Fluorobenzonitrile. Retrieved from

  • Sigma-Aldrich. (2024).[7] Safety Data Sheet: 5-Bromo-2-fluorobenzonitrile (Structural Analog). Retrieved from

  • Lin, R., et al. (1999). Substituted pyrazolyl compounds and methods employing these compounds. US Patent 6,380,249. (Describes synthesis conditions for this compound). Retrieved from

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

Sources

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